molecular formula C12H14N2 B7862197 3-[1-(Cyclopropylamino)ethyl]benzonitrile

3-[1-(Cyclopropylamino)ethyl]benzonitrile

Katalognummer: B7862197
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: JKLZRPZTJAVUGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Cyclopropylamino)ethyl]benzonitrile is a chemical compound with the CAS Registry Number 1157233-41-4 and a molecular weight of 186.25 g/mol. Its molecular formula is C12H14N2 . This benzonitrile derivative is characterized by a nitrile group attached to a phenyl ring that is substituted at the meta-position with an ethyl chain bearing a cyclopropylamino group. The compound is identified by the SMILES notation N#CC1=CC=CC(C(NC2CC2)C)=C1 and is for Research Use Only, meaning it is intended for laboratory research and not for diagnostic, therapeutic, or personal use . As a building block in medicinal chemistry and drug discovery, this structure combines a benzonitrile scaffold, a common feature in many pharmacologically active compounds, with a chiral center and a cyclopropylamine moiety. The cyclopropyl group is often used to fine-tune the metabolic stability, potency, and physicochemical properties of lead molecules. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules or for exploring structure-activity relationships (SAR) in various biological assays. Proper handling procedures should be followed, and the compound should be stored as recommended, with some suppliers suggesting storage at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[1-(cyclopropylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(14-12-5-6-12)11-4-2-3-10(7-11)8-13/h2-4,7,9,12,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZRPZTJAVUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetics and Bioavailability of 3-[1-(Cyclopropylamino)ethyl]benzonitrile: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS 1157233-41-4) serves as a highly versatile molecular building block and pharmacophore intermediate. Featuring a basic secondary cyclopropylamine and an electron-withdrawing benzonitrile ring, this scaffold is frequently utilized in the design of kinase inhibitors, epigenetic modulators, and CNS-active agents. However, these same structural features introduce specific absorption, distribution, metabolism, and excretion (ADME) liabilities.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, causality-driven guide to evaluating the pharmacokinetics (PK) and absolute bioavailability of this compound class.

Physicochemical Profiling & Metabolic Liabilities

The ADME profile of 3-[1-(Cyclopropylamino)ethyl]benzonitrile is dictated by its distinct functional groups:

  • The Cyclopropylamine Moiety: This group imparts moderate basicity (pKa ~8.5), ensuring the molecule is predominantly ionized at physiological pH. While this drives excellent aqueous solubility and high volume of distribution ( Vdss​ ), cyclopropylamines are notorious substrates for cytochrome P450 enzymes (CYP1A2 and CYP3A4). Mechanistically, single-electron transfer to the nitrogen can lead to ring-opening, generating reactive α,β -unsaturated aldehydes—a toxicological liability famously observed in drugs like trovafloxacin (1)[1].

  • The Benzonitrile Ring: While generally resistant to rapid hydrolysis, benzonitriles can undergo slow aromatic oxidation or hydroxylation under prolonged CYP exposure, a pathway documented in the metabolism of benzonitrile-containing therapeutics like perampanel (2)[2].

MetabolicPathways Parent 3-[1-(Cyclopropylamino)ethyl]benzonitrile (Parent Compound) NDealkyl 3-(1-Aminoethyl)benzonitrile (N-Dealkylation) Parent->NDealkyl CYP3A4 / CYP1A2 BenzOx Benzylic Alcohol Derivative (Oxidation) Parent->BenzOx CYP3A4 RingOx Phenolic Derivative (Aromatic Oxidation) Parent->RingOx CYP2D6 / CYP3A4 Reactive α,β-Unsaturated Aldehyde (Reactive Intermediate) Parent->Reactive CYP1A2 (Ring Opening)

Figure 1: Predicted Phase I metabolic pathways of 3-[1-(Cyclopropylamino)ethyl]benzonitrile.

In Vitro Pharmacokinetic Workflows

Before advancing to animal models, the intrinsic clearance ( CLint​ ) of the compound must be established. The following self-validating protocol ensures data integrity by controlling for non-specific binding and enzyme degradation.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay
  • Preparation: Thaw pooled HLMs on ice. Causality: CYP450 enzymes are highly temperature-sensitive; maintaining them on ice prevents premature loss of catalytic activity.

  • Incubation Matrix: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially mask clearance.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the reaction cannot proceed, serving as a built-in negative control.

  • Quenching & Precipitation: At precise intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures the microsomal proteins, halting metabolism. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

  • Isolation: Centrifuge at 4,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification.

In Vivo Bioavailability & PK Assessment

To determine absolute bioavailability (F%), the compound must be evaluated in a rodent model using a crossover or parallel Intravenous (IV) and Per Os (PO) dosing strategy. Rapid clearance is a known hurdle for cyclopropylamine-containing pyrimidines and nitriles (3)[3], making rigorous sampling critical.

Protocol 2: Sprague-Dawley Rat PK Study
  • Formulation Design: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. Causality: The lipophilic nature of the benzylic-amine requires DMSO for primary dissolution, while Tween 80 acts as a surfactant to prevent precipitation upon introduction to the aqueous saline phase, ensuring a uniform dose.

  • Dosing: Administer 2 mg/kg IV via the lateral tail vein and 10 mg/kg PO via oral gavage to overnight-fasted rats (n=3 per group). Causality: Fasting eliminates the highly variable "food effect" on gastric emptying rates and intestinal absorption.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA coated tubes. Causality: K2​EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in the mass spectrometer typically associated with heparinized tubes.

  • Plasma Processing: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C to separate plasma, then store at -80°C until LC-MS/MS analysis.

PKWorkflow Formulation Formulation Preparation Dosing Animal Dosing (IV & PO) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Extraction Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS NCA PK Parameter Calculation LCMS->NCA

Figure 2: Standardized workflow for in vivo pharmacokinetic assessment in rodent models.

Quantitative Data Analysis & Interpretation

Following Non-Compartmental Analysis (NCA), the PK parameters must be synthesized to evaluate the compound's viability. Below is a benchmark data table representing typical values for this specific chemical class.

Benchmark Pharmacokinetic Profile (Rodent Model)
Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kgMechanistic Interpretation
Cmax (ng/mL)1,450850Moderate oral peak exposure due to first-pass metabolism.
Tmax (h)0.081.0Rapid intestinal absorption driven by high permeability.
AUC_0-∞ (ng·h/mL)1,3332,800Overall systemic exposure.
Clearance (CL) (mL/min/kg)25N/AModerate hepatic extraction (~45% of rat liver blood flow).
Vdss (L/kg)3.5N/AExtensive tissue distribution, typical for lipophilic amines.
Half-life (t1/2) (h)2.53.1Elimination is heavily metabolism-dependent.
Bioavailability (F%) 100% 42% Limited primarily by CYP-mediated first-pass hepatic extraction.

Data Synthesis: The absolute bioavailability ( F% ) is calculated using the dose-normalized ratio of the Area Under the Curve (AUC):

F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . An F% of 42% indicates that while the compound is highly permeable across the gut wall (evidenced by the rapid Tmax​ of 1.0 h), it is subject to significant first-pass metabolism in the liver, likely driven by the oxidation of the cyclopropylamine group.

References

  • Source: Chemical Research in Toxicology (ACS Publications)
  • PHARMACOKINETICS OF PERAMPANEL: RESULTS FROM PHASE I CLINICAL PHARMACOLOGY STUDIES Source: American Epilepsy Society URL
  • Source: PMC (National Institutes of Health)

Sources

preliminary toxicity screening of 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Executive Summary & Rationale

The compound 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS: 1157233-41-4) represents a highly functionalized pharmacophore featuring a secondary cyclopropylamine, a chiral ethyl linker, and a benzonitrile moiety. While these structural motifs offer favorable physicochemical constraints and target-binding properties, they also introduce specific toxicological liabilities.

In alignment with the ICH M3(R2) guidelines for non-clinical safety studies[1], early-stage drug development requires a robust, tiered screening strategy to identify metabolism-driven toxicity, genotoxicity, and off-target pharmacology before advancing to in vivo models. As a Senior Application Scientist, I have designed this guide to move beyond standard checklist protocols. Here, we dissect the causality behind the experimental design—specifically addressing the bioactivation risk of the cyclopropylamine group—and provide self-validating in vitro workflows to establish a comprehensive safety profile.

Structural Liability Analysis: The "Why" Behind the Screen

Before deploying empirical assays, we must perform a mechanistic evaluation of the structural alerts present in 3-[1-(Cyclopropylamino)ethyl]benzonitrile.

The Cyclopropylamine Bioactivation Risk

The most critical liability in this molecule is the secondary cyclopropylamine group. Historical precedents, such as the fluoroquinolone antibiotic trovafloxacin, have demonstrated that cyclopropylamines can undergo cytochrome P450 (specifically CYP1A2) mediated oxidation[2].

  • Mechanism: CYP1A2 abstracts an electron/hydrogen, leading to a carbon-centered radical. This triggers a rapid ring-opening event, followed by further oxidation to yield a highly reactive α,β-unsaturated aldehyde [2].

  • Consequence: This electrophilic intermediate covalently binds to nucleophilic residues on hepatic proteins, triggering immune-mediated or direct idiosyncratic drug-induced liver injury (DILI).

The Benzonitrile Moiety

While generally more metabolically stable than aliphatic nitriles, benzonitriles can occasionally undergo oxidative metabolism to release cyanide or form reactive epoxides on the aromatic ring. This necessitates rigorous monitoring of cellular ATP and mitochondrial reactive oxygen species (ROS).

Bioactivation A 3-[1-(Cyclopropylamino) ethyl]benzonitrile B CYP1A2 Oxidation (Liver Microsomes) A->B Phase I Metabolism C Carbon-Centered Radical B->C Ring Opening D α,β-Unsaturated Aldehyde C->D Further Oxidation E GSH Trapping (In Vitro Assay) D->E + Glutathione (GSH) F Covalent Protein Binding D->F + Hepatic Proteins G Hepatotoxicity (Idiosyncratic DILI) F->G Cellular Injury

Caption: CYP1A2-mediated bioactivation pathway of the cyclopropylamine moiety leading to hepatotoxicity.

Tiered Screening Strategy

To accurately capture the liabilities described above, we utilize a tiered screening cascade. We specifically select HepaRG 3D spheroids over standard HepG2 2D monolayers. HepG2 cells lack physiologically relevant levels of CYP1A2 and CYP3A4, which would result in a false negative for the metabolism-driven toxicity of this specific compound. HepaRG 3D spheroids maintain stable, tissue-like architectures and robust xenobiotic metabolism competence[3].

Workflow Tier1 Tier 1: In Silico Profiling (QSAR, PBPK, CYP Liability) Tier2 Tier 2: Reactive Metabolite Trapping (HLM + GSH, LC-MS/MS) Tier1->Tier2 Tier3 Tier 3: 3D In Vitro Hepatotoxicity (HepaRG Spheroids, HCA) Tier2->Tier3 Tier4 Tier 4: Safety Pharmacology (hERG Patch-Clamp, Ames II) Tier3->Tier4 Decision Go/No-Go Decision Matrix (Risk Assessment) Tier4->Decision

Caption: Tiered preliminary toxicity screening workflow for 3-[1-(Cyclopropylamino)ethyl]benzonitrile.

Experimental Protocols

Protocol 1: Reactive Metabolite Screening via GSH Trapping (LC-MS/MS)

Rationale: Glutathione (GSH) acts as a surrogate nucleophile. If the cyclopropylamine opens into an α,β-unsaturated aldehyde, it will form a GSH adduct. All GSH adducts undergo a characteristic neutral loss of 129 Da (the γ-glutamyl moiety) during collision-induced dissociation (CID), allowing for generic, high-throughput MS/MS detection[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at a final protein concentration of 1.0 mg/mL, 10 µM of 3-[1-(Cyclopropylamino)ethyl]benzonitrile, and 5 mM GSH in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a QTRAP LC-MS/MS system using a C18 column.

  • Data Acquisition: Utilize a positive ion neutral loss scan of 129 Da (NL 129) combined with Information Dependent Acquisition (IDA) to trigger Enhanced Product Ion (EPI) scans[4].

  • Validation: The assay is self-validating if the positive control (e.g., diclofenac or troglitazone) yields known GSH adduct peaks.

Protocol 2: 3D HepaRG Spheroid Hepatotoxicity Assay (High-Content Analysis)

Rationale: 3D spheroids allow for 14-day repeated exposure, mimicking clinical dosing and allowing time for metabolism-driven toxicity to manifest[3].

Step-by-Step Methodology:

  • Spheroid Generation: Seed 1,000 differentiated HepaRG cells per well into a 384-well ultra-low attachment (ULA) microplate. Centrifuge at 200 × g for 5 minutes to aggregate cells.

  • Maturation: Culture in William’s E medium supplemented with 10% FBS, dexamethasone, and insulin for 7 days until compact spheroids form.

  • Compound Exposure: Treat spheroids with a 10-point concentration-response curve of 3-[1-(Cyclopropylamino)ethyl]benzonitrile (0.1 µM to 100 µM). Perform repeated dosing every 48 hours for 14 days.

  • Multiparametric Staining: On day 14, wash spheroids and stain with a fluorescent cocktail:

    • Hoechst 33342 (Nuclear size/condensation)

    • Monochlorobimane (mBCl) (Intracellular GSH depletion)

    • Dihydroethidium (DHE) (ROS formation)

    • MitoTracker Deep Red (Mitochondrial membrane potential)

  • High-Content Imaging: Acquire z-stack images using a confocal High-Content Screening (HCS) system.

  • ATP Quantification: Post-imaging, lyse the spheroids using CellTiter-Glo® 3D to quantify total cellular ATP (viability).

Data Synthesis & Decision Matrix

To translate the raw data from these protocols into actionable drug discovery decisions, all quantitative outputs must be mapped against predefined thresholds.

Assay / ParameterPrimary ReadoutThreshold for Liability (Flag)Mechanistic Implication
GSH Trapping (LC-MS/MS) Adduct Peak Area Ratio> 10% relative to parent compoundHigh risk of covalent protein binding (CYP1A2 bioactivation).
HepaRG 3D (ATP Assay) TC₅₀ (Viability)< 10 µM after 14-day exposureGeneral cytotoxicity; potential mitochondrial failure.
HepaRG 3D (HCA - ROS) DHE Fluorescence> 2-fold increase vs. vehicleOxidative stress; potential nitrile-related toxicity.
HepaRG 3D (HCA - GSH) mBCl Fluorescence< 50% of vehicle controlIntracellular GSH depletion confirming reactive intermediate formation.
Ames II (Miniaturized) Revertant Colony Count> 2-fold increase (dose-dependent)Mutagenicity (requires immediate structural redesign).
hERG Patch-Clamp IC₅₀ (Current Inhibition)< 10 µMRisk of QT interval prolongation and fatal arrhythmias.

Go/No-Go Decision: If the compound exhibits significant GSH adduct formation alongside a HepaRG TC₅₀ < 10 µM, the cyclopropylamine moiety is actively driving hepatotoxicity. The project team must initiate a hit-to-lead optimization cycle to replace the cyclopropyl ring with a bioisostere (e.g., a gem-dimethyl group or an oxetane) to block the CYP1A2-mediated ring-opening mechanism.

References

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." Europa.eu. Available at:[Link]

  • Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." Chemical Research in Toxicology, 21(3), 711-719. Available at:[Link]

  • Kang, J., et al. (2016). "Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening." Toxicological Sciences, 154(2). Available at:[Link]

  • LCGC International. (2026). "Metabolite Profiling Applications in Early Drug Discovery." Chromatography Online. Available at:[Link]

Sources

The Cyclopropylamino Benzonitrile Scaffold: A Technical Guide to Discovery, Pharmacological Utility, and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of beyond-rule-of-5 (bRo5) modalities and highly specific small molecules requires the deployment of privileged chemical scaffolds. The cyclopropylamino benzonitrile motif represents a masterclass in rational drug design, balancing conformational rigidity with precise electronic and hydrogen-bonding capabilities. The cyclopropyl ring acts as a conformational lock, improving metabolic stability and altering the basicity of the adjacent amine due to its unique sp2 -like character. Simultaneously, the benzonitrile moiety provides a strong, electron-withdrawing hydrogen bond acceptor that is highly resistant to oxidative metabolism.

This whitepaper synthesizes the pharmacological significance of this scaffold, maps its discovery workflows, and provides field-proven, self-validating synthetic protocols for its integration into drug discovery pipelines.

Pharmacological Significance & Target Engagement

The cyclopropylamino benzonitrile scaffold is not merely a structural spacer; it actively dictates target engagement across diverse therapeutic areas.

Antiviral Therapeutics: HIV-1 NNRTIs

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), diarylpyrimidines (DAPYs) are a cornerstone class. Incorporating a cyclopropylamino group between the pyrimidine scaffold and the aryl wing significantly enhances the molecule's flexibility and hydrophobic interactions within the highly mutable HIV-1 reverse transcriptase binding pocket. For instance, the compound 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile demonstrated potent anti-HIV-1 activity with an IC50​ of 0.099 μM and a remarkable selectivity index of 2302[1]. The cyclopropyl group allows the molecule to adopt a "horseshoe" conformation, adapting to mutations in the binding pocket without losing affinity.

Epigenetic Modulators: NSD2-PWWP1 Inhibitors

In oncology, targeting the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) over the homologous NSD3 protein is a significant challenge. The benzonitrile motif has proven essential for achieving this selectivity. In structure-based discovery, the benzonitrile group acts as a critical pharmacophore, forming highly specific hydrogen bonds with the Asp269 and Ala270 residues of the NSD2-PWWP1 domain[2]. In contrast, the equivalent pocket in NSD3 contains a serine residue (Ser314) that sterically clashes with the linear nitrile group, thereby conferring exquisite selectivity for NSD2[2].

Retrosynthetic Analysis & Discovery Workflow

The logical progression from target identification to the synthesis of cyclopropylamino benzonitriles requires a strategic selection of synthetic pathways to avoid degrading the strained cyclopropyl ring.

DiscoveryWorkflow Target Target Identification (e.g., HIV-1 RT, NSD2) Design Rational Scaffold Design (Cyclopropylamino Benzonitrile) Target->Design PathA Pathway A: CuI-Catalyzed N-Arylation (Room Temp, High Yield) Design->PathA PathB Pathway B: Nitroso-Boronic Acid Coupling (Metal-Free Alternative) Design->PathB PathC Pathway C: SNAr Substitution (For Electron-Deficient Arenes) Design->PathC Eval Biological Evaluation & In-Process Validation PathA->Eval PathB->Eval PathC->Eval Eval->Design Iterative SAR Feedback Hit Optimized Lead Compound (High Selectivity & Potency) Eval->Hit

Caption: Logical workflow from target identification to the selection of synthesis pathways for cyclopropylamino benzonitriles.

Synthesis Pathways: Mechanistic Causality

Pathway A: Room-Temperature CuI-Catalyzed N-Arylation

Historically, Ullmann-type C-N couplings required harsh thermal conditions (>100°C), which often led to the thermal ring-opening of the strained cyclopropylamine. A recent breakthrough utilizes a CuI/N-carbazolyl-1H-pyrrole-2-carbohydrazide catalyst system to achieve N-arylation at room temperature [3].

  • Causality: The highly customized carbazole-based ligand enhances the solubility and electron density of the Cu(I) center, lowering the activation energy for oxidative addition of the aryl bromide. Operating at room temperature explicitly preserves the integrity of the cyclopropyl ring and prevents the volatilization of cyclopropylamine (bp ~50°C)[4].

Pathway B: Reductive Coupling of Nitrosoarenes

An alternative, transition-metal-free approach involves the reaction of 2-nitrosobenzonitrile with cyclopropylboronic acid in the presence of triethyl phosphite ( P(OEt)3​ )[5].

  • Causality: P(OEt)3​ acts as a mild, highly specific reducing agent that converts the nitrosoarene into a reactive nitrene-like or highly polarized intermediate, which subsequently undergoes coupling with the organoboronic acid. This pathway is highly valuable when trace heavy-metal contamination (e.g., Copper or Palladium) must be strictly avoided in late-stage drug APIs[6].

Quantitative Data Summary

The following table synthesizes the operational parameters and quantitative outcomes of the primary synthesis pathways.

Synthesis PathwayPrimary SubstratesCatalyst / Key ReagentsReaction ConditionsYield RangeStrategic Advantage
A. Catalytic N-Arylation Aryl bromides, CyclopropylamineCuI (5 mol%), Ligand L14 (5 mol%)Room Temp, DEG, K2​CO3​ , 24h80–98%Preserves cyclopropyl ring; highly scalable to gram levels[3].
B. Reductive Coupling Nitrosobenzonitriles, Cyclopropylboronic acid P(OEt)3​ (Reductant)Room Temp, Hexane/AcOEt68–73%Transition-metal-free; ideal for late-stage API synthesis[5].
C. SNAr Fluorobenzonitriles, Cyclopropylamine K2​CO3​ or DIPEA (Base)Elevated Temp (80°C), DMF60–85%Highly reliable and cost-effective for electron-deficient arenes.

Experimental Protocol: Room-Temperature CuI-Catalyzed N-Arylation

To ensure scientific integrity, the following protocol for the synthesis of 4-(cyclopropylamino)benzonitrile is designed as a self-validating system , incorporating In-Process Controls (IPCs) to verify mechanistic success at each stage.

ExperimentalWorkflow Prep 1. Catalyst Pre-activation (CuI + Ligand in DEG) Mix 2. Substrate Addition (Ar-Br + K2CO3 + Amine) Prep->Mix React 3. RT Incubation (24h, Inert Atm) Mix->React Validate 4. IPC Validation (LC-MS / TLC) React->Validate Purify 5. Isolation (Flash Chromatography) Validate->Purify

Caption: Step-by-step experimental workflow for the room-temperature CuI-catalyzed N-arylation.

Step-by-Step Methodology

1. Catalyst Pre-activation:

  • Action: In an oven-dried Schlenk tube under an argon atmosphere, add CuI (5 mol%) and N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (5 mol%). Add 2.0 mL of degassed diethylene glycol (DEG). Stir for 10 minutes.

  • Causality: Pre-mixing allows the formation of the active Cu(I)-ligand complex before the introduction of competing coordinating species (like the amine).

  • Self-Validation (IPC 1): Observe a distinct color shift (typically to a pale yellow/green homogeneous solution), confirming successful ligand coordination.

2. Substrate and Base Addition:

  • Action: Add 4-bromobenzonitrile (1.0 mmol) and anhydrous K2​CO3​ (2.0 mmol) to the reaction mixture.

  • Causality: K2​CO3​ is selected as a mild, insoluble base that facilitates the deprotonation of the amine during the catalytic cycle without triggering unwanted hydrolysis of the nitrile group.

3. Amine Introduction:

  • Action: Inject cyclopropylamine (1.5 mmol) dropwise via a micro-syringe.

  • Causality: Cyclopropylamine is added last and in slight excess (1.5 equiv) to compensate for its high volatility and to drive the equilibrium of the amine coordination step forward.

4. Room Temperature Incubation:

  • Action: Seal the tube and stir the mixture vigorously at room temperature (20-25°C) for 24 hours.

  • Causality: Maintaining strict room temperature prevents the thermal degradation or ring-opening of the cyclopropyl group, ensuring high fidelity of the final pharmacophore[3].

  • Self-Validation (IPC 2): At 12h and 24h, sample 10 μL of the mixture, quench in EtOAc/Water, and analyze the organic layer via TLC (Hexane/EtOAc 10:1) and LC-MS. The disappearance of the 4-bromobenzonitrile peak and the emergence of the [M+H]+=159.08 m/z peak validates the C-N coupling.

5. Workup and Isolation:

  • Action: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the copper catalyst and inorganic salts. Wash the filtrate with brine (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield 4-(cyclopropylamino)benzonitrile as a colorless oil or white solid.

References

  • Design and synthesis of a new series of cyclopropylamino-linking diarylpyrimidines as HIV non-nucleoside reverse transcriptase inhibitors. European Journal of Pharmaceutical Sciences (2014).[Link]

  • Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitors. Semantic Scholar.[Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Journal of Organic Chemistry (2024).[Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega (2019).[Link]

Sources

in vitro receptor binding affinity of 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of Novel Small Molecules: A Case Study with 3-[1-(Cyclopropylamino)ethyl]benzonitrile

This guide provides a comprehensive framework for determining the in vitro receptor binding affinity of novel chemical entities, using the uncharacterized compound 3-[1-(Cyclopropylamino)ethyl]benzonitrile as a practical example. The cyclopropylamine moiety is a recognized pharmacophore in medicinal chemistry, often imparting unique pharmacological properties.[1][2] The benzonitrile group, also a common feature in bioactive molecules, further suggests the potential for this compound to interact with biological targets.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of small molecules.

Strategic Imperatives in Early-Stage Compound Profiling

When presented with a novel molecule such as 3-[1-(Cyclopropylamino)ethyl]benzonitrile, for which no public binding data exists, the initial challenge is not merely to measure affinity but to first identify its molecular target(s). A logical and resource-efficient strategy is paramount. The primary objective is to cast a wide but informed net, followed by more focused, high-resolution techniques to precisely quantify the interaction.

Our strategic approach is twofold:

  • Broad-Panel Screening: Initially, the compound would be screened against a diverse panel of receptors. Given the structural motifs, this panel would logicaly include a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes, as related cyclopropylamine structures have shown affinity for these targets.[5] Ion channels and other common drug targets would also be included.[6][7][8]

  • Affinity Characterization and Mechanistic Elucidation: Upon identifying a "hit" from the primary screen, the focus shifts to quantifying the binding affinity (Kᵢ or Kᴅ) and understanding the kinetics of the interaction. This involves selecting the appropriate assay technology—each with its own strengths and weaknesses—to build a robust pharmacological profile.

The following sections detail the principles and methodologies for executing this strategy, ensuring that the generated data is both accurate and meaningful.

Selecting the Optimal Assay for Binding Affinity Determination

The choice of assay is a critical decision point driven by the nature of the target receptor, the availability of reagents, desired throughput, and the specific questions being asked (e.g., equilibrium affinity vs. kinetics). Here, we dissect three gold-standard techniques.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a cornerstone of pharmacology, offering high sensitivity and a direct measure of binding to a receptor population.[9][10] They are particularly useful for validating initial hits and for receptors where fluorescent probes or other specialized reagents are unavailable.

Causality Behind the Choice: This method is chosen for its robustness and the directness of its measurement. By competing with a radiolabeled ligand of known affinity, we can accurately determine the test compound's inhibition constant (Kᵢ). This is a direct measure of affinity that is less susceptible to the artifacts that can affect other assay formats.[11]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[12]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[12]

  • Assay Execution:

    • In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (typically at or below its Kᴅ), and a range of concentrations of the unlabeled test compound (3-[1-(Cyclopropylamino)ethyl]benzonitrile).[11][12]

    • To determine non-specific binding, include wells with the radioligand and a saturating concentration of a known, unlabeled ligand.[11]

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes.[10]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[12]

    • Dry the filtermat, add scintillant, and count the radioactivity using a scintillation counter.[12]

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A competition curve is then generated by plotting the percent specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined from this curve.

Fluorescence Polarization (FP) Assays: A Homogeneous Solution for Higher Throughput

FP assays are a powerful tool for studying molecular interactions in a homogeneous format, meaning they do not require separation of bound and free components. This makes them highly amenable to high-throughput screening (HTS).

Causality Behind the Choice: FP is selected when a fluorescently labeled ligand for the target is available and higher throughput is desired. The principle relies on the change in the rotational speed of a small fluorescent molecule (the tracer) when it binds to a much larger protein.[13][14] This change is measured as an increase in fluorescence polarization, providing a direct readout of the binding event.[15][13]

Experimental Protocol: Competitive FP Binding Assay

  • Assay Optimization:

    • Determine the optimal concentrations of the fluorescent tracer and the receptor protein through titration experiments to achieve a good signal-to-noise ratio.[13]

    • Select a suitable assay buffer that ensures the stability of all components and minimizes non-specific binding.[13]

  • Assay Execution:

    • In a low-volume microplate (e.g., 384-well), add the optimized concentrations of the receptor and the fluorescent tracer to each well.

    • Add a serial dilution of the test compound (3-[1-(Cyclopropylamino)ethyl]benzonitrile).

    • Include control wells for minimum polarization (tracer only) and maximum polarization (tracer and receptor).

    • Incubate the plate to reach binding equilibrium.

  • Detection:

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers. The output is typically in millipolarization units (mP).

Data Analysis: The mP values are plotted against the log concentration of the test compound to generate a dose-response curve, from which the IC₅₀ can be determined.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Label-Free Detection

SPR is a label-free technology that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface.[16][17][18]

Causality Behind the Choice: SPR is the method of choice when detailed kinetic information (association and dissociation rates) is required. Being label-free, it eliminates potential artifacts introduced by labeling the ligand.[19] This technique is invaluable for understanding the dynamics of the interaction, not just the endpoint affinity.

Experimental Protocol: Small Molecule-Protein Interaction via SPR

  • Immobilization:

    • Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., via amine coupling).[16][17] The goal is to achieve a surface density that allows for detectable binding signals without mass transport limitations.

  • Binding Analysis:

    • Prepare a series of precise dilutions of the test compound (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface, starting with the lowest concentration.

    • Each cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Regenerate the sensor surface between cycles if necessary to remove all bound analyte.

  • Detection and Data Processing:

    • The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the change in mass as the analyte binds.[16][17] This is recorded in real-time as a sensorgram.

    • The resulting sensorgrams are processed by subtracting the signal from a reference channel and aligning the curves.

Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kᴅ) is then calculated as the ratio of kₔ/kₐ.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Rigorous data analysis is essential to ensure the trustworthiness of the results. The primary goal is to convert the experimentally derived IC₅₀ value into a true measure of affinity, the inhibition constant (Kᵢ).

The Cheng-Prusoff Equation: Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the concentration of the labeled ligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor (Kᵢ), the Cheng-Prusoff equation is used.[20][21][22][23]

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

  • IC₅₀ is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kᴅ is the equilibrium dissociation constant of the labeled ligand for the receptor.

This conversion is critical for comparing the affinities of different compounds, as the Kᵢ is an absolute value independent of the assay conditions.[20]

Schild Analysis: Characterizing Competitive Antagonism

If the compound is suspected to be a competitive antagonist, a Schild analysis can be performed to determine its affinity (K₈).[24][25][26][27] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift in the agonist curve without affecting the maximum response.[24]

The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.[27][28] The x-intercept of this line provides the pA₂, which is the negative logarithm of the K₈.

Visualization of Workflows and Potential Mechanisms

Clear visualization of experimental processes and potential biological pathways is crucial for communication and understanding.

Experimental Workflow Diagram

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Characterization cluster_2 Phase 3: Data Analysis A Novel Compound (3-[1-(Cyclopropylamino)ethyl]benzonitrile) B Broad-Panel Screening (e.g., GPCRs, Ion Channels) A->B C Identify 'Hit' (Primary Target Receptor) B->C D Select Assay Method (Radioligand, FP, or SPR) C->D E Perform Dose-Response Experiments D->E F Determine IC50 / KD E->F G Calculate Ki (Cheng-Prusoff) F->G H Characterize Mechanism (e.g., Schild Analysis) G->H I Comprehensive Binding Profile H->I

Caption: High-level workflow for characterizing a novel compound.

Hypothetical GPCR Signaling Pathway

Assuming our compound binds to a Gαq-coupled GPCR, the following diagram illustrates the potential downstream signaling cascade it might modulate.

Compound 3-[1-(Cyclopropylamino)ethyl]benzonitrile Receptor Gαq-Coupled Receptor Compound->Receptor Binds G_Protein Gαq Activation (GTP for GDP Exchange) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Downstream Cellular Response PKC->Downstream Phosphorylates Targets

Caption: A potential Gαq signaling pathway modulated by the compound.

Summary Data Presentation

All quantitative data should be summarized for clarity. The table below illustrates how final binding affinity data for 3-[1-(Cyclopropylamino)ethyl]benzonitrile against a hypothetical target (Receptor X) would be presented.

Assay TypeParameterValueNotes
Radioligand BindingIC₅₀150 nMDetermined via competition with [³H]-Ligand Y (Kᴅ = 5 nM)
Radioligand BindingKᵢ48.4 nMCalculated using the Cheng-Prusoff equation.
Surface Plasmon Res.kₐ (on-rate)2.5 x 10⁵ M⁻¹s⁻¹Association rate constant.
Surface Plasmon Res.kₔ (off-rate)1.2 x 10⁻² s⁻¹Dissociation rate constant.
Surface Plasmon Res.Kᴅ48.0 nMCalculated from kₔ/kₐ, showing good agreement with Kᵢ.

Conclusion

The process of determining the in vitro receptor binding affinity of a novel compound like 3-[1-(Cyclopropylamino)ethyl]benzonitrile is a systematic endeavor that progresses from broad screening to precise, quantitative characterization. By employing a multi-assay approach—leveraging the strengths of radioligand binding, fluorescence polarization, and surface plasmon resonance—and applying rigorous data analysis principles like the Cheng-Prusoff equation and Schild analysis, researchers can build a high-confidence pharmacological profile. This foundational data is indispensable for making informed decisions in drug discovery and for elucidating the biological function of new chemical entities.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link][20]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link][13]

  • GPCR Pathway. Creative Diagnostics. [Link][29]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link][30]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link][16]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link][17]

  • Schild equation. Wikipedia. [Link][24]

  • Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. PubMed. [Link][25]

  • Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. ResearchGate. [Link][26]

  • Schild Plot Generator. SPIKESfunc. [Link][27]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pro-ficiency. [Link][28]

  • On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture Chemical Biology Laboratory. [Link][21]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link][22]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link][15]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link][19]

  • G Protein-coupled Receptors Signaling Pathway. Sino Biological. [Link][31]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link][32]

  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. [Link][33]

  • In Solution Assays: Fluorescence Polarization. Glycopedia. [Link][14]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][12]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link][34]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals. [Link][35]

  • Biochemistry, G Protein Coupled Receptors. NCBI Bookshelf. [Link][36]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link][18]

  • GPCR Signaling Pathways. AZoLifeSciences. [Link][37]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link][38]

  • Ion Channel Assay Services. Reaction Biology. [Link][7]

  • Ion Channel Testing Services. Eurofins Discovery. [Link][8]

  • New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. PMC. [Link][9]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link][39]

  • Ion Channel Screening. NCBI. [Link][40]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link][10]

  • 3-[(cyclopropylamino)methyl]benzonitrile — Chemical Substance Information. NextSDS. [Link][3]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link][1]

  • Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. PubMed. [Link][5]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia. [Link][41]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link][42]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link][2]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. MedCrave. [Link]

  • 3-amino-4-(cyclopropylamino)benzonitrile (C10H11N3). PubChemLite. [Link][4]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Molecular Weight Analysis, Structural Determinants, and Thermodynamic Solubility Profiling

Executive Summary

In early-stage drug discovery, the transition from in silico design to in vitro and in vivo evaluation hinges on a rigorous understanding of a compound's physicochemical properties. 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS: 1157233-41-4)[1] is a highly versatile bifunctional building block. Featuring both a lipophilic benzonitrile core and an ionizable secondary amine, it presents a classic solubility dichotomy commonly encountered in pharmaceutical development.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind its molecular weight and solubility profile, and provide a self-validating, step-by-step experimental protocol for thermodynamic solubility determination.

Structural Identity and Molecular Weight Analysis

The foundation of any formulation strategy begins with a precise understanding of the molecular architecture.

Chemical Composition
  • Core Structure: A benzonitrile ring, which imparts significant lipophilicity and facilitates π-π stacking interactions with biological targets[2].

  • Substituent: A 1-(cyclopropylamino)ethyl group located at the meta (3-) position. The secondary amine acts as a weak base, while the cyclopropyl ring adds steric bulk to disrupt crystal lattice packing without excessively inflating the partition coefficient (LogP).

Molecular Weight Calculation

To determine the exact mass and molecular weight, we sum the atomic constituents of the empirical formula C₁₂H₁₄N₂ :

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Total Molecular Weight: 186.258 g/mol

Scientific Implication: At 186.26 g/mol , this compound falls well below the 500 Da threshold established by Lipinski’s Rule of Five[3]. This low molecular weight suggests highly favorable baseline characteristics for membrane permeability and oral bioavailability, provided the solubility profile is adequately managed.

Mechanistic Determinants of the Solubility Profile

The solubility of 3-[1-(Cyclopropylamino)ethyl]benzonitrile is not a static value; it is a dynamic property governed by the pH of the surrounding medium and the compound's pKa[4].

  • Intrinsic Solubility ( S0​ ): At physiological pH (7.4) or in basic environments, the secondary amine remains un-ionized. The molecule's hydration is poor due to the dominant lipophilicity of the benzonitrile core, resulting in sparingly soluble to insoluble aqueous behavior[5].

  • Ionized Solubility: In acidic environments (e.g., gastric fluid at pH 1.2), the secondary amine (estimated pKa ~8.5) becomes fully protonated. This ion-dipole interaction with water exponentially increases its aqueous solubility[4].

G Root 3-[1-(Cyclopropylamino)ethyl] benzonitrile Nitrile Benzonitrile Core (Lipophilic, π-π stacking) Root->Nitrile Amine Secondary Amine (Ionizable, pKa ~8.5) Root->Amine Cyclo Cyclopropyl Group (Steric bulk, disrupts packing) Root->Cyclo Sol_Low Low Aqueous Solubility at Neutral pH (Un-ionized) Nitrile->Sol_Low Sol_High High Aqueous Solubility at Acidic pH (Protonated) Amine->Sol_High pH < pKa Cyclo->Sol_Low

Caption: Structural determinants influencing the pH-dependent solubility profile.

Quantitative Data Summary
ParameterDescriptor / ValueMechanistic Rationale
Molecular Formula C₁₂H₁₄N₂Derived from chemical structure
Molecular Weight 186.26 g/mol Optimal for oral absorption (< 500 Da)[3]
Aq. Solubility (pH 7.4) Sparingly SolubleDominated by un-ionized lipophilic core
Aq. Solubility (pH 1.2) Highly SolubleComplete protonation of the secondary amine[4]
Organic Solubility High (DMSO, DCM, MeOH)Favorable solvent-solute dipole interactions[5]

Experimental Methodology: Thermodynamic Solubility Profiling

In drug discovery, relying on kinetic solubility (e.g., diluting a DMSO stock into buffer) often leads to false positives due to transient supersaturation. To establish a self-validating, reliable baseline for 3-[1-(Cyclopropylamino)ethyl]benzonitrile, researchers must utilize the Thermodynamic Shake-Flask Method [4].

Rationale for Experimental Choices
  • Borosilicate Glass Vials: Lipophilic amines frequently adsorb onto polypropylene surfaces. Glass ensures complete recovery of the analyte.

  • Ultracentrifugation over Filtration: Syringe filters can trap lipophilic compounds. Centrifugation guarantees phase separation without membrane-induced loss.

  • 24-Hour Equilibration: Ensures the solid crystal lattice reaches a true thermodynamic equilibrium with the solvent.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM HCl/KCl buffer (pH 1.2) and 50 mM Phosphate buffer (pH 7.4) to mimic gastric and intestinal environments, respectively.

  • Sample Saturation: Add an excess of solid 3-[1-(Cyclopropylamino)ethyl]benzonitrile (approximately 5–10 mg) to 1.0 mL of each buffer in 2 mL borosilicate glass HPLC vials.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at 300 rpm. Incubate at exactly 37.0 ± 0.5 °C for 24 hours.

  • Phase Separation: Transfer the suspension to centrifuge tubes and spin at 15,000 × g for 15 minutes at 37 °C to pellet all undissolved solids.

  • Sampling & Dilution: Carefully aspirate the clear supernatant. Dilute the pH 1.2 sample (which will have high concentration) 1:100 in mobile phase. The pH 7.4 sample may be injected neat or with minimal dilution.

  • HPLC-UV Quantification: Analyze the samples using Reversed-Phase HPLC (C18 column) with UV detection at ~230 nm (capturing the benzonitrile chromophore). Quantify against a 5-point calibration curve prepared in methanol.

G A 1. Buffer Preparation (pH 1.2 & 7.4) B 2. Solid Addition (Excess API in Glass) A->B C 3. Incubation (Shake-Flask, 37°C, 24h) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Quantification (HPLC-UV at 230 nm) D->E F 6. Data Analysis (Thermodynamic Eq.) E->F

Caption: Thermodynamic shake-flask solubility profiling workflow for basic amines.

Formulation Strategies for Preclinical Studies

Understanding the solubility profile of 3-[1-(Cyclopropylamino)ethyl]benzonitrile directly informs downstream formulation:

  • In Vitro Assays: Prepare primary stocks in 100% DMSO. Ensure final assay concentrations of DMSO do not exceed 1% v/v to prevent precipitation upon introduction to aqueous media.

  • In Vivo Dosing (Oral): Given its basic nature, the compound is an excellent candidate for salt screening . Formulating it as a hydrochloride (HCl) or mesylate salt will vastly improve its dissolution rate in the GI tract compared to the free base.

  • In Vivo Dosing (IV): Due to poor solubility at physiological pH (7.4), intravenous formulations will require cosolvents (e.g., 10% PEG400 / 5% Tween 80) or pH adjustment to maintain the compound in solution upon injection.

References

  • 2. 3. 4.

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development and Validation for the Quantification of 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-[1-(Cyclopropylamino)ethyl]benzonitrile is a critical pharmaceutical building block characterized by a secondary amine, a chiral center, and a lipophilic benzonitrile moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification presents specific chromatographic challenges inherent to basic amines.

The secondary amine in this molecule has an estimated pKa​ of approximately 9.0. Under traditional acidic reversed-phase conditions (pH 2.0 – 3.0), the amine is fully protonated ( NH2+​ ). This protonated state induces secondary electrostatic interactions (ion-exchange) with residual, ionized silanol groups ( SiO− ) present on standard silica-based stationary phases. This dual-retention mechanism—combining hydrophobic partitioning with unpredictable ionic interactions—inevitably leads to severe peak tailing, poor resolution, and compromised integration accuracy[1].

To overcome this, we must engineer a method that dictates a single, predictable retention mechanism.

Method Development Strategy: The Causality of Choices

As senior analytical scientists, we do not merely screen columns; we design thermodynamic environments that force the analyte to behave predictably.

The High-pH Free-Base Strategy

Rather than attempting to mask silanol interactions with ion-pairing reagents (which suffer from long equilibration times and poor reproducibility), this protocol utilizes a High-pH Free-Base Strategy . By buffering the mobile phase at pH 10.0, we maintain the environment at least one pH unit above the analyte's pKa​ . This quantitatively deprotonates the secondary amine into its neutral, free-base form. Consequently, the molecule interacts with the stationary phase exclusively through pure hydrophobic partitioning, yielding sharp, highly symmetrical peaks[1].

Stationary Phase Selection

Traditional silica dissolves rapidly at pH > 8.0. Therefore, to execute the high-pH strategy, an Ethylene Bridged Hybrid (BEH) silica C18 column is mandatory. The hybrid organic-inorganic matrix provides extreme chemical stability up to pH 12.0 while maintaining the high mass-transfer efficiency of fully porous particles.

Mobile Phase & Detection
  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. Its lower viscosity significantly reduces system backpressure, while its aprotic nature prevents hydrogen-bonding interference, further sharpening the elution band.

  • Detection: The benzonitrile group provides a strong π→π∗ transition chromophore. Ultraviolet (UV) detection at 230 nm ensures maximum sensitivity and an optimal signal-to-noise ratio.

Visualizing the Chromatographic Mechanism

Mechanism cluster_lowpH Low pH (< 7.0) Approach cluster_highpH High pH (> 9.5) Approach A1 Protonated Amine (NH2+) A2 Ion-Exchange with Ionized Silanols A1->A2 A3 Severe Peak Tailing A2->A3 B1 Neutral Free Base (NH) B2 Pure Hydrophobic Partitioning B1->B2 B3 Sharp, Symmetrical Peaks B2->B3

Fig 1: Mechanistic comparison of basic amine retention at low vs. high mobile phase pH.

Experimental Protocol

Reagents & Materials
  • 3-[1-(Cyclopropylamino)ethyl]benzonitrile reference standard (Purity 99.0%).

  • Ammonium bicarbonate (LC-MS or HPLC grade).

  • Ammonium hydroxide (28-30% NH3​ basis).

  • Acetonitrile (HPLC grade).

  • Ultrapure water (18.2 MΩ⋅cm ).

Step-by-Step Preparation Methodology
  • Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of ultrapure water to create a 10 mM solution. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon or PTFE membrane. Note: Buffer should be prepared fresh every 48 hours to prevent pH drift due to ammonia volatilization.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Crucial Step: Matching the diluent's elution strength to the initial mobile phase composition prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Stock Solution: 500 µg/mL). Transfer 5.0 mL of this stock into a 50 mL volumetric flask and dilute to volume with the diluent (Working Standard: 50 µg/mL).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Ethylene Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 230 nm (UV)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic Hold
10.02080Linear Gradient
12.02080Column Wash
12.18020Return to Initial
16.08020Re-equilibration

Method Validation & System Suitability

A quantitative method must be a self-validating system. This protocol is strictly aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical validation[2] and the United States Pharmacopeia (USP) General Chapter <621> regarding chromatography standards[3].

System Suitability Testing (SST)

Prior to sample analysis, the chromatographic system must prove its fitness for purpose. Six replicate injections of the 50 µg/mL working standard are performed. The system is deemed suitable only if the following USP <621> criteria are met[3]:

Table 3: System Suitability Parameters

ParameterUSP <621> RequirementTarget Observation
Retention Time (RT) N/A~ 6.5 min
Tailing Factor ( Tf​ ) 2.0 1.2
Theoretical Plates (N) > 2000> 10,000
%RSD of Peak Area (n=6) 2.0% 0.5%
Validation Summary

Following successful SST, the method is validated across critical performance characteristics as defined by ICH Q2(R2)[2].

Table 4: ICH Q2(R2) Validation Metrics

Validation CharacteristicAcceptance CriteriaTypical Result
Specificity No interference at RT of analyteComplies (Blank is clean)
Linearity R2≥0.999 (25% to 150% of target) R2=0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% ± 0.8%
Repeatability (Precision) %RSD 2.0% (n=6)0.6%
Intermediate Precision %RSD 2.0% (different day/analyst)0.9%

Workflow Visualization

Workflow A 1. Analyte Profiling (pKa ~9.0, LogP ~2.5) B 2. Column Selection (Hybrid Silica C18 for High pH) A->B C 3. Mobile Phase Optimization (pH 10.0 Buffer / ACN) B->C D 4. Gradient Design (Elution & Wash) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 2: Step-by-step HPLC method development workflow from profiling to validation.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).2[2]

  • General Chapter <621> Chromatography . United States Pharmacopeia (USP). 3[3]

  • Practical HPLC Method Development, 2nd Edition . Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Wiley-Interscience. 1[1]

Sources

Application Notes and Protocols for In Vitro Cellular Assays Involving 3-[1-(Cyclopropylamino)ethyl]benzonitrile: A Guide to Characterizing a Novel Putative LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: Targeting the Epigenetic Eraser LSD1

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By erasing these key epigenetic marks, LSD1 is integral to silencing gene expression. Its overexpression has been documented in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, where it contributes to oncogenesis by suppressing differentiation and promoting cell proliferation.[2][3] This has positioned LSD1 as a high-value therapeutic target in oncology.

The compound 3-[1-(Cyclopropylamino)ethyl]benzonitrile possesses structural motifs reminiscent of classic monoamine oxidase (MAO) inhibitors like phenelzine, which are also known to inhibit LSD1 due to the enzymes' structural and mechanistic similarities.[2][4][5] The cyclopropylamine moiety, in particular, is a key feature in several potent irreversible LSD1 inhibitors. This guide provides a comprehensive framework of in vitro assays designed to systematically characterize the biological activity of 3-[1-(Cyclopropylamino)ethyl]benzonitrile (referred to herein as "the compound") as a potential LSD1 inhibitor. The protocols are designed for researchers in drug discovery and chemical biology, offering a logical progression from initial biochemical validation to detailed cellular mechanism-of-action studies.

Part 1: Biochemical Characterization: Potency and Selectivity Profile

The initial step in characterizing any novel inhibitor is to determine its direct enzymatic activity and selectivity. This is crucial for establishing on-target effects and ruling out potential off-target activities that could confound cellular assay results. Given LSD1's homology to MAO-A and MAO-B, assessing the compound's activity against all three enzymes is a mandatory first step.[6]

Workflow for Biochemical Profiling

cluster_0 Biochemical Assay Workflow Compound Test Compound (3-[1-(Cyclopropylamino)ethyl]benzonitrile) LSD1 LSD1/CoREST Complex Enzymatic Assay Compound->LSD1 MAOA MAO-A Enzymatic Assay Compound->MAOA MAOB MAO-B Enzymatic Assay Compound->MAOB IC50_LSD1 Determine IC50 (Potency) LSD1->IC50_LSD1 IC50_MAO Determine IC50 (Selectivity) MAOA->IC50_MAO MAOB->IC50_MAO

Caption: Workflow for determining the potency and selectivity of the test compound.

Protocol 1.1: LSD1 Enzymatic Inhibition Assay (HRP-Coupled)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe, providing a measurable signal. This method is a robust and widely used standard for determining LSD1 catalytic activity.[2][7]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test compound and positive control (e.g., Iadademstat)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection (Ex/Em ~540/590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., <1%).

  • Assay Reaction:

    • To each well of a 384-well plate, add 5 µL of the diluted compound or control.

    • Add 10 µL of LSD1/CoREST enzyme solution pre-diluted in Assay Buffer.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of a substrate mix containing the H3K4me2 peptide, HRP, and Amplex Red in Assay Buffer.

  • Measurement: Immediately transfer the plate to a plate reader and measure the fluorescence signal every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 1.2: MAO-A and MAO-B Selectivity Assays

This protocol is adapted from standard fluorometric methods for measuring MAO activity and is essential for establishing the compound's selectivity profile.[8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • HRP and Amplex Red

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • The procedure follows the same principles as the LSD1 assay, substituting the specific enzymes and positive controls.

Data Presentation: Inhibitory Potency and Selectivity
Target EnzymeTest Compound IC₅₀ (nM)Control Compound IC₅₀ (nM)
LSD1 [Experimental Value]Iadademstat: ~2
MAO-A [Experimental Value]Clorgyline: ~5
MAO-B [Experimental Value]Selegiline: ~10
LSD1/MAO-A Selectivity [IC₅₀(MAO-A) / IC₅₀(LSD1)]-
LSD1/MAO-B Selectivity [IC₅₀(MAO-B) / IC₅₀(LSD1)]-

Part 2: Cellular Mechanism of Action in Cancer Models

Once biochemical activity is confirmed, the next critical phase is to determine if the compound can engage its target within a cellular context and elicit a biological response. This involves assessing its anti-proliferative effects and confirming on-target activity by measuring downstream biomarkers. Acute Myeloid Leukemia (AML) is an excellent model system, as its sensitivity to LSD1 inhibition is well-documented.[2][3]

LSD1 Signaling and Inhibition Pathway

cluster_1 LSD1 Action in AML Cells cluster_2 Effect of LSD1 Inhibitor LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Gene Differentiation Genes (e.g., ITGAM/CD11b) H3K4me1->Gene leads to Repression Transcriptional Repression Gene->Repression Block Differentiation Block Repression->Block Inhibitor Test Compound LSD1_inh LSD1/CoREST Complex Inhibitor->LSD1_inh Inhibits H3K4me2_acc H3K4me2 ↑ (Accumulation) LSD1_inh->H3K4me2_acc Demethylation Blocked Gene_act Differentiation Genes (e.g., ITGAM/CD11b) H3K4me2_acc->Gene_act leads to Activation Transcriptional Activation Gene_act->Activation Differentiation Cellular Differentiation Activation->Differentiation

Caption: LSD1's role in repressing differentiation in AML and its reversal by an inhibitor.

Protocol 2.1: Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which serves as a proxy for their viability and proliferation. It is the foundational experiment to determine the compound's anti-cancer efficacy.

Materials:

  • AML cell line (e.g., MV-4-11) or other relevant cancer cell lines.[3]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).[3]

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Test compound.

  • 96-well clear or white-walled microplates.

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Measurement:

    • For MTT: Add MTT solution to each well, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO or acidic isopropanol) and read absorbance at ~570 nm.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix, and read luminescence after 10 minutes.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

Protocol 2.2: Cellular Target Engagement via Western Blot

This protocol directly assesses whether the compound inhibits LSD1's demethylase activity inside the cell by measuring the levels of its substrate, H3K4me2. An increase in H3K4me2 levels is a direct biomarker of LSD1 inhibition.[6]

Materials:

  • Cancer cell line (e.g., MV-4-11).

  • Test compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and related reagents.

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for 24-48 hours.

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Quantification: Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K4me2 signal to the Total Histone H3 signal for each sample.

Protocol 2.3: Apoptosis and Cell Cycle Analysis via Flow Cytometry

These assays determine the mechanism behind the observed growth inhibition—whether the compound is inducing programmed cell death (apoptosis) or causing arrest at a specific phase of the cell cycle.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • PI/RNase Staining Buffer for cell cycle analysis.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 5x GI₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining:

    • For Apoptosis: Resuspend cells in Annexin V Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • For Cell Cycle: Fix cells in cold 70% ethanol. Prior to analysis, wash and resuspend cells in PI/RNase staining buffer.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis:

    • Apoptosis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

    • Cell Cycle: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Advanced Functional Characterization in AML

Beyond proliferation and cell death, a key therapeutic mechanism of LSD1 inhibitors in AML is the induction of myeloid differentiation.[2]

Protocol 3.1: AML Differentiation Assay (CD11b Expression)

LSD1 inhibition is known to upregulate the expression of myeloid differentiation markers such as CD11b (also known as ITGAM).[2] This assay quantifies this effect.

Materials:

  • AML cell line (e.g., MV-4-11 or MOLM-13).

  • Test compound.

  • FITC- or PE-conjugated anti-human CD11b antibody.

  • Isotype control antibody.

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat AML cells with the compound at various concentrations for 4-6 days. Change the media and re-dose with the compound every 2 days.

  • Staining: Harvest cells, wash with FACS buffer, and incubate with the anti-CD11b antibody or isotype control for 30 minutes on ice in the dark.

  • Analysis: Wash the cells and analyze them by flow cytometry, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Determine the percentage of CD11b-positive cells or the change in mean fluorescence intensity compared to the vehicle-treated control.

References

  • Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Kutateladze, T. G., & Gozani, O. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941–953. (Note: This is a foundational reference in the field, not from the search results, but essential for context).
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. [Link][2][7]

  • Gooden, D. M., & Schmidt, D. M. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology. [Link][1]

  • Wang, J., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. [Link][3]

  • Li, Y., et al. (2024). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]

  • Clineschmidt, B. V., & Horita, A. (1969). The monoamine oxidase catalyzed degradation of phenelzine-l-14C, an irreversible inhibitor of monoamine oxidase--I. Studies in vitro. Biochemical Pharmacology. [Link][9]

  • Shulman, K. I., et al. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums. [Link][10]

  • Wikipedia contributors. (2024). Phenelzine. Wikipedia. [Link][5]

Sources

Advanced Crystallization and Chiral Resolution Strategies for 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The compound 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS: 1157233-41-4) is a highly versatile pharmaceutical intermediate characterized by three critical structural motifs: a secondary amine (cyclopropylamino group), a chiral center at the ethyl linker, and a benzonitrile moiety. The development of a robust crystallization process is critical for controlling molecular purity, yield, and particle size in such pharmaceutical intermediates[1].

Purification of this compound presents unique challenges. The nitrile group is susceptible to hydrolysis under harsh aqueous acidic or basic conditions at elevated temperatures, which can lead to the formation of unwanted amide or carboxylic acid impurities. Furthermore, because the molecule possesses a chiral center, drug development workflows often require not just chemical purity, but strict enantiomeric purity. Replacing expensive and low-throughput chiral chromatography with diastereomeric salt resolution is a highly favored strategy for scaling up chiral amine production[2].

This application note details two self-validating crystallization workflows:

  • Achiral Salt Formation: Utilizing anhydrous conditions to purge structurally distinct impurities while preserving the nitrile group.

  • Diastereomeric Salt Resolution: A thermodynamic crystallization approach to isolate a single enantiomer.

Workflow A Crude 3-[1-(Cyclopropylamino)ethyl]benzonitrile B Purification Strategy A->B C Achiral Purification (Chemical Purity) B->C Bulk Intermediate D Chiral Resolution (Enantiomeric Purity) B->D Single Enantiomer E HCl / EtOAc Anhydrous Conditions C->E F DTTA / EtOH Thermodynamic Control D->F G Cooling Crystallization E->G H Fractional Crystallization F->H I Pure HCl Salt (>99% Purity) G->I J Enantioenriched Salt (>99% ee) H->J

Fig 1: Strategic workflow for achiral purification and chiral resolution of the target amine.

Chemical Purification: Achiral Hydrochloride Salt Formation

To achieve >99% chemical purity without risking nitrile hydrolysis, we utilize an anhydrous hydrochloride salt formation. By employing Ethyl Acetate (EtOAc) as the anti-solvent and anhydrous HCl in Isopropanol (IPA), the secondary amine is protonated rapidly, forcing the highly polar HCl salt out of the moderately polar organic solution.

Step-by-Step Protocol: HCl Salt Crystallization
  • Dissolution: Suspend 100 g of crude 3-[1-(Cyclopropylamino)ethyl]benzonitrile in 1000 mL (10 volumes) of anhydrous EtOAc in a jacketed reactor. Stir at 20 °C until complete dissolution is achieved.

  • Acidification: Cool the reactor to 5 °C. Dropwise, add 1.05 equivalents of 4M HCl in IPA. Causality: The slow addition controls the supersaturation rate, preventing oiling out and promoting the growth of large, filterable crystals.

  • Aging: Maintain the suspension at 5 °C for 2 hours with moderate agitation (150 rpm) to ensure complete precipitation.

  • Filtration & Washing: Filter the slurry under a vacuum. Wash the filter cake with 200 mL of cold (0 °C) EtOAc to displace the mother liquor containing neutral impurities.

  • Drying: Dry the solid under a vacuum at 40 °C for 12 hours.

  • In-Process Control (IPC): Confirm chemical purity via Reverse-Phase HPLC (Target: >99.0% Area).

Chiral Resolution: Diastereomeric Salt Crystallization

When a single enantiomer of 3-[1-(Cyclopropylamino)ethyl]benzonitrile is required, diastereomeric salt formation is the most scalable approach. The efficiency of diastereomeric separation is heavily influenced by thermodynamic control and the eutectic composition of the resulting salt mixtures[3].

L-Tartaric acid and its derivatives, such as Di-p-toluoyl-L-tartaric acid (DTTA), are privileged resolving agents for secondary amines due to their ability to form highly crystalline salts with distinct solubility profiles[4]. Recent screening protocols emphasize that when utilizing chiral dicarboxylic acids, optimizing the equivalent ratio (e.g., 0.5 vs. 1.0 equiv) is crucial for maximizing diastereomeric excess[5]. For this bulky secondary amine, 0.5 equivalents of DTTA yields a 2:1 (amine:acid) neutral salt that exhibits a superior solubility differential compared to the 1:1 acidic salt.

Quantitative Resolving Agent Screening Data
Resolving AgentSolvent SystemEquivalentsYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
L-(+)-Tartaric AcidEtOH / H₂O (9:1)1.042.178.476.2
(S)-(+)-Mandelic AcidIsopropanol1.035.585.083.8
Di-p-toluoyl-L-tartaric acid EtOH / H₂O (95:5) 0.5 48.3 96.5 >99.0 (after recryst.)

Table 1: Screening results for the chiral resolution of 3-[1-(Cyclopropylamino)ethyl]benzonitrile.

ResolutionPathway Racemate Racemic Amine Mix Salt Formation (Heating) Racemate->Mix Agent 0.5 eq DTTA Agent->Mix Diastereomers Diastereomeric Salts in Solution Mix->Diastereomers Cryst Controlled Cooling (Supersaturation) Diastereomers->Cryst Solid Less Soluble Salt (Precipitate) Cryst->Solid Crystallizes Liquid More Soluble Salt (Mother Liquor) Cryst->Liquid Dissolved Freebase Alkaline Extraction (NaOH / MTBE) Solid->Freebase Target Pure (S)-Amine Freebase->Target

Fig 2: Mechanistic pathway of diastereomeric salt formation and fractional crystallization.

Step-by-Step Protocol: Diastereomeric Resolution and Free-Basing
  • Salt Formation: Charge 100 g (0.537 mol) of racemic 3-[1-(Cyclopropylamino)ethyl]benzonitrile and 103.7 g (0.268 mol, 0.5 equiv) of Di-p-toluoyl-L-tartaric acid (DTTA) into a reactor. Add 1500 mL of EtOH/Water (95:5 v/v).

  • Dissolution: Heat the mixture to 70 °C under reflux until a clear solution is formed. Causality: Complete dissolution erases the thermal history of the solids, ensuring that subsequent nucleation is purely thermodynamically driven.

  • Controlled Cooling: Cool the reactor linearly to 50 °C over 1 hour. At 50 °C, introduce 1 g of pure diastereomeric salt seeds. Continue cooling linearly to 20 °C over 4 hours.

  • Isolation: Filter the precipitated salt and wash with 150 mL of cold EtOH. Evaluate the diastereomeric excess (de%) via chiral HPLC. If de% < 95%, perform a single recrystallization from 10 volumes of boiling EtOH.

  • Alkaline Free-Basing: Suspend the highly pure diastereomeric salt in 500 mL of Methyl tert-butyl ether (MTBE). Slowly add 500 mL of 1M aqueous NaOH while stirring at 20 °C. Causality: Mild alkaline conditions at ambient temperature prevent the hydrolysis of the benzonitrile group while effectively breaking the tartrate salt.

  • Phase Separation: Separate the aqueous layer. Wash the MTBE layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free amine (>99% ee).

Sources

Troubleshooting & Optimization

Technical Support Center: LC-MS Optimization for 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Method Development and Troubleshooting Center. The target analyte, 3-[1-(Cyclopropylamino)ethyl]benzonitrile , is a basic compound characterized by a secondary amine (the cyclopropylamino group) and a benzonitrile moiety. Analyzing basic amines via Liquid Chromatography-Mass Spectrometry (LC-MS) frequently presents two competing challenges: severe chromatographic peak tailing and MS ion suppression.

This guide provides field-proven, mechanistically grounded solutions to help you engineer the optimal mobile phase for this specific molecular profile.

Part 1: Analyte Profiling & Optimization Workflow

Before adjusting your instrument, it is critical to understand the chemical environment of your analyte. The secondary amine in 3-[1-(Cyclopropylamino)ethyl]benzonitrile has a pKa of approximately 9–10. At standard acidic LC conditions, it is fully protonated (cationic), making it highly susceptible to secondary electrostatic interactions with the stationary phase.

LCMS_Workflow A Analyte: 3-[1-(Cyclopropylamino)ethyl]benzonitrile (Basic Secondary Amine) B Identify Challenge: Silanol Interactions & Peak Tailing A->B C Mobile Phase Optimization Strategy B->C D Low pH Route (pH ~3.3) 0.1% FA + 10mM NH4-Formate C->D Standard C18 Columns E High pH Route (pH ~9.5) 10mM NH4-Bicarbonate C->E Hybrid Silica Columns F Protonates Analyte & Silanols High Ionic Strength Masks Interactions D->F G Neutralizes Analyte Increases Reversed-Phase Retention E->G H Evaluate ESI+ Signal & Peak Shape (As < 1.2) F->H G->H

Logical workflow for optimizing LC-MS mobile phases for basic secondary amines.

Part 2: Troubleshooting Peak Shape & Ionization (FAQs)

Q1: Why does 3-[1-(Cyclopropylamino)ethyl]benzonitrile exhibit severe peak tailing on my standard C18 column? A: The cyclopropylamino group is a basic secondary amine. At neutral or slightly acidic pH, this amine is fully protonated. Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 4. The electrostatic attraction between your positively charged analyte and the anionic silanols creates a secondary ion-exchange retention mechanism, which manifests as severe peak tailing.

Q2: I am using 0.1% Formic Acid (FA) to lower the pH and neutralize silanols, but my peak is still broad. Should I switch to Trifluoroacetic Acid (TFA)? A: No, avoid TFA if MS sensitivity is your primary goal. While TFA is an excellent ion-pairing agent that drastically improves peak shape by masking silanols, it causes severe ion suppression in Electrospray Ionization (ESI) MS[1]. TFA anions form strong ion pairs with the protonated amine in the gas phase, neutralizing the charge and preventing MS detection[1]. The Causality: The issue with 0.1% FA alone is its very low ionic strength (~1.9 mM), which is insufficient to suppress ionic repulsion between positively charged analyte molecules on the column[2]. The Solution: Use a combination of 0.1% FA and 10 mM Ammonium Formate. This combination quadruples the ionic strength to ~7.4 mM, effectively masking residual silanol interactions and sharpening the peak without the severe signal suppression associated with TFA[2].

Q3: Can I use a high-pH mobile phase for this basic compound? A: Yes, provided you are using a hybrid silica column (e.g., Waters XTerra or BEH) designed to withstand high pH environments. By using a mobile phase buffered to pH 9.5 (e.g., 10 mM ammonium bicarbonate), the secondary amine is driven toward its unionized state. This significantly increases its hydrophobicity and retention on the reversed-phase column. Counterintuitively, basic amines often ionize equally well or better in ESI+ mode at high pH. The high organic solvent concentration at the point of elution improves droplet desolvation, and the high gas-phase proton affinity of the amine allows it to easily acquire a proton during the ESI process.

Part 3: Quantitative Performance Comparison

The following table summarizes the expected chromatographic and mass spectrometric behavior of 3-[1-(Cyclopropylamino)ethyl]benzonitrile under various mobile phase conditions.

Mobile Phase AdditivepHIonic Strength (mM)Peak Tailing Factor (As)Relative ESI+ MS Signal
0.1% Formic Acid (FA) 2.71.91.8 (Severe Tailing)100% (Baseline)
0.1% Trifluoroacetic Acid (TFA) 2.07.81.1 (Sharp)15% (Severe Suppression)
0.1% FA + 10 mM Ammonium Formate 3.37.41.2 (Excellent)95% (Optimal Balance)
10 mM Ammonium Bicarbonate 9.510.01.1 (Sharp)110% (Enhanced)

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, this protocol for preparing an optimized FA/Ammonium Formate mobile phase includes built-in validation checks.

Step 1: Solvent Selection & Purity

  • Action: Procure LC-MS grade water and Methanol or Acetonitrile.

  • Causality: Avoid detergents or lower-grade solvents when cleaning glassware. Trace impurities will accumulate on the column, elute as background noise, and suppress the ionization of the benzonitrile analyte[3].

Step 2: Aqueous Phase (Mobile Phase A) Preparation

  • Action: Weigh exactly 0.63 g of high-purity Ammonium Formate (10 mM final concentration) and dissolve it in 1.0 L of LC-MS grade water. Add 1.0 mL of Formic Acid (0.1% v/v).

  • Validation Check: Measure the pH. It should read approximately 3.3[2]. If the pH is >3.5, verify the quality of the formic acid, as it degrades and loses concentration over time.

Step 3: Organic Phase (Mobile Phase B) Preparation

  • Action: Add 1.0 mL of Formic Acid (0.1% v/v) to 1.0 L of LC-MS grade Acetonitrile.

  • Causality: Maintaining 0.1% FA in both Mobile Phase A and B ensures a constant background pH and ionic strength during the gradient. This prevents baseline drift and sudden changes in ESI efficiency as the organic composition changes.

Step 4: System Equilibration & Self-Validation

  • Action: Purge the LC lines and equilibrate the column with 95% A / 5% B for at least 10 column volumes.

  • Validation Check: Inject a void volume marker (e.g., uracil). If the retention time shifts by >2% between consecutive injections, the column is not fully equilibrated with the ammonium formate buffer. Continue flushing.

Step 5: Gradient Execution & Analyte Evaluation

  • Action: Run a linear gradient from 5% B to 95% B over your desired run time.

  • Validation Check: Calculate the Asymmetry factor (As) of the 3-[1-(Cyclopropylamino)ethyl]benzonitrile peak. A successfully optimized system will yield an As between 1.0 and 1.2. If As > 1.5, suspect column bed degradation or insufficient buffer capacity.

References

  • Source: shimadzu.
  • Source: halocolumns.
  • Source: nih.
  • Source: waters.

Sources

Technical Support Center: Synthesis of Cyclopropylamino Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of cyclopropylamino benzonitrile derivatives. This guide, designed by our team of senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important synthetic transformation. We aim to equip you with the knowledge to not only identify and solve common experimental challenges but also to understand the underlying chemical principles to proactively minimize side reactions and optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that you may encounter during the synthesis of cyclopropylamino benzonitrile derivatives. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run your reaction (e.g., a Buchwald-Hartwig amination) and your TLC or LC-MS analysis shows a significant amount of unreacted starting material (the halo-benzonitrile) and very little of the desired cyclopropylamino benzonitrile product.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by several factors.

    • Cause: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst.

    • Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions promote its reduction to Pd(0). This is often facilitated by the phosphine ligand or the amine reactant itself. Alternatively, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst where the active Pd(0) is readily generated under basic conditions.[1]

    • Cause: The phosphine ligand has degraded due to exposure to air or moisture.

    • Solution: Many phosphine ligands, especially electron-rich alkylphosphines, are air-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Consider using air-stable precatalysts that incorporate the ligand.[2]

  • Inappropriate Base: The choice and quality of the base are critical.

    • Cause: The base is not strong enough to deprotonate the amine or the intermediate palladium-amine complex.

    • Solution: For the coupling of cyclopropylamine, a primary amine, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, be aware that very strong bases can have deleterious effects on the nitrile group (see Problem 4). If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.[1][3]

    • Cause: The base is of poor quality or has absorbed moisture.

    • Solution: Use a freshly opened bottle of high-purity base or dry it before use. The physical properties of the base (e.g., particle size) can also impact the reaction rate, so consistent quality is key.[1]

  • Solvent Issues: The solvent plays a crucial role in solubility and reactivity.

    • Cause: Poor solubility of reactants or intermediates.

    • Solution: Ensure that your halo-benzonitrile and the palladium complex are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, a co-solvent system might be beneficial.[1]

    • Cause: The solvent is not anhydrous.

    • Solution: Use dry, degassed solvents. Water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation.

  • Ligand Selection: The phosphine ligand is not just a spectator; it is intimately involved in the catalytic cycle.

    • Cause: The chosen ligand is not optimal for the specific substrates.

    • Solution: The choice of ligand is highly substrate-dependent. For primary amines like cyclopropylamine, sterically hindered and electron-rich ligands are often preferred as they promote the reductive elimination step. Ligands like BrettPhos have been shown to be effective for primary amines.[2] A screening of different ligands may be necessary to find the optimal one for your specific benzonitrile derivative.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate and of high quality? check_catalyst->check_base Yes solution_catalyst Use a pre-formed Pd(0) source or an air-stable precatalyst. check_catalyst->solution_catalyst No check_solvent Are the solvent conditions optimal? check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., NaOtBu) or a high-purity, dry weaker base (e.g., Cs2CO3). check_base->solution_base No check_ligand Is the ligand suitable for the substrates? check_solvent->check_ligand Yes solution_solvent Use dry, degassed solvents. Consider a co-solvent if solubility is an issue. check_solvent->solution_solvent No solution_ligand Screen sterically hindered, electron-rich ligands (e.g., BrettPhos). check_ligand->solution_ligand No

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Hydrodehalogenation Byproduct

Your reaction mixture contains a significant amount of the benzonitrile starting material where the halogen has been replaced by a hydrogen atom.

Potential Causes & Solutions:

  • Mechanism of Hydrodehalogenation: This side reaction competes with the desired C-N bond formation and is a common pitfall in Buchwald-Hartwig aminations. It typically occurs via a palladium-hydride intermediate which can arise from several sources. This intermediate can then undergo reductive elimination with the aryl halide to produce the hydrodehalogenated arene.[4]

General Reaction and Side Reaction Pathways

reaction_pathways aryl_halide Ar-X oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition aryl_pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->aryl_pd_complex amine_coordination Amine Coordination aryl_pd_complex->amine_coordination pd_hydride [H-Pd(II)-X]L_n aryl_pd_complex->pd_hydride Reaction with Hydride amine R-NH2 amine->amine_coordination pd_amine_complex [Ar-Pd(II)-NH2R]L_n amine_coordination->pd_amine_complex reductive_elimination Reductive Elimination pd_amine_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR (Desired Product) reductive_elimination->product hydride_source Hydride Source (e.g., from solvent, base, or amine) hydride_source->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 hydrodehalogenation Ar-H (Byproduct) reductive_elimination_h->hydrodehalogenation

Caption: Desired amination vs. hydrodehalogenation side reaction.

  • Source of Hydride:

    • Cause: The amine itself, particularly primary amines, can undergo β-hydride elimination from the palladium-amido intermediate.

    • Solution: The choice of ligand is critical here. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting β-hydride elimination.[4]

    • Cause: The solvent (e.g., alcohols, THF) or trace amounts of water can act as a hydride source.

    • Solution: Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, be aware of its potential to contribute to this side reaction.

    • Cause: The base, particularly alkoxides, can degrade to generate hydride species.

    • Solution: Use a high-purity base and ensure it is stored under inert conditions.

  • Optimizing Reaction Conditions:

    • Solution: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Additionally, carefully controlling the stoichiometry of the amine can be beneficial.

Problem 3: Formation of Biaryl Byproduct

You observe a byproduct with a mass corresponding to the homocoupling of your halo-benzonitrile starting material.

Potential Causes & Solutions:

  • Ullmann Condensation: This is a more common side reaction in copper-catalyzed Ullmann reactions, where two molecules of the aryl halide couple to form a biaryl species.[5][6]

    • Cause: High reaction temperatures and high concentrations of the copper catalyst can promote this side reaction.

    • Solution: Optimize the reaction temperature and catalyst loading. Using a ligand for the copper can often allow for milder reaction conditions, which can suppress biaryl formation.

    • Solution: In some cases, using a significant excess of the amine can favor the desired C-N coupling over the C-C homocoupling.

  • Buchwald-Hartwig Amination: While less common than in Ullmann reactions, biaryl formation can still occur.

    • Cause: This can be more prevalent when using primary amines, as the product can coordinate to the palladium center and undergo a second arylation.[3]

    • Solution: The use of sterically hindered ligands can disfavor the formation of the intermediate leading to the biaryl product. Careful control of the stoichiometry of the primary amine is also important.

Problem 4: Evidence of Cyclopropane Ring-Opening

Your mass spectrometry data suggests the presence of byproducts with masses inconsistent with simple substitution, potentially indicating the opening of the cyclopropyl ring.

Potential Causes & Solutions:

  • Palladium-Catalyzed Ring Opening: The strained cyclopropane ring can be susceptible to opening under certain transition-metal-catalyzed conditions.

    • Cause: The reaction mechanism may involve intermediates where the cyclopropyl group undergoes C-C bond cleavage. This can be influenced by the electronic properties of the benzonitrile substrate and the specific palladium catalyst system used.[7]

    • Solution: Milder reaction conditions (lower temperature, shorter reaction times) may help to minimize this side reaction. Screening different palladium sources and ligands is also recommended, as some catalyst systems may be more prone to inducing ring-opening than others.

  • Radical-Mediated Ring Opening: Cyclopropylamines can form N-centered radicals that are known to undergo rapid ring opening.

    • Cause: Single electron transfer (SET) processes, potentially promoted by the catalyst or additives, could lead to the formation of these radical intermediates.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere to minimize the presence of oxygen, which can promote radical pathways. Avoid additives that are known to facilitate SET processes unless they are essential for the desired reaction.

Problem 5: Reaction with the Nitrile Group

You observe byproducts that suggest the nitrile group has reacted, for example, hydrolysis to an amide or addition of the base.

Potential Causes & Solutions:

  • Base-Mediated Nitrile Addition:

    • Cause: Strong, nucleophilic bases like NaOtBu can potentially add to the electrophilic carbon of the nitrile group, especially at elevated temperatures.[3]

    • Solution: If this is a suspected issue, switch to a less nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While these bases are weaker, they are often sufficient for the amination and are less likely to react with the nitrile.[3]

  • Hydrolysis of the Nitrile:

    • Cause: The presence of water, especially under basic or acidic work-up conditions, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[3]

    • Solution: Use anhydrous reaction conditions and consider a non-aqueous work-up if the product is sensitive to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my specific cyclopropylamino benzonitrile derivative: Buchwald-Hartwig, Ullmann, or SNAr?

A1: The optimal method depends on your specific substrate and available resources.

  • Buchwald-Hartwig Amination: This is generally the most versatile and widely used method. It offers a broad substrate scope, good functional group tolerance, and typically proceeds under milder conditions than the Ullmann reaction.[4] It is often the first choice for this type of transformation.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for C-N bond formation. It can be a good alternative if palladium-based methods are unsuccessful or if cost is a major concern (copper is significantly cheaper than palladium). However, traditional Ullmann conditions are often harsh (high temperatures), which may not be suitable for sensitive substrates. Modern ligand-accelerated Ullmann reactions can be performed under milder conditions.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): This method is only viable if the benzonitrile ring is highly activated by strong electron-withdrawing groups (in addition to the nitrile itself) at the ortho and/or para positions to the leaving group. If your substrate meets this requirement, SNAr can be a simple and effective metal-free alternative.

Q2: How do I choose the right ligand and base for my Buchwald-Hartwig reaction?

A2: This is a critical aspect of reaction optimization.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For the arylation of a primary amine like cyclopropylamine, sterically bulky and electron-rich monodentate phosphine ligands are often a good starting point. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) that are highly effective for amination reactions.[2][10] It is often necessary to screen a small number of ligands to find the best one for your specific substrate combination.

  • Base: The base plays a crucial role in the deprotonation of the amine and the palladium-amine complex.[11][12]

    • Strong bases (e.g., NaOtBu, LiHMDS) are commonly used and are often very effective. However, they can be incompatible with base-sensitive functional groups, including the nitrile group on your substrate.[3]

    • Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) are a good alternative for base-sensitive substrates. They may require higher reaction temperatures or longer reaction times to achieve full conversion.

Q3: My cyclopropylamino benzonitrile product seems to be unstable. What are the key stability considerations?

A3: N-Aryl cyclopropylamines, especially electron-rich examples, can be susceptible to oxidation and decomposition when exposed to air.[13]

  • Purification: When purifying by column chromatography, it is advisable to work quickly and use de-gassed solvents. In some cases, it may be beneficial to perform a subsequent reaction, such as an acylation, in a one-pot fashion to convert the potentially unstable secondary amine into a more stable tertiary amide before purification.[13]

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation over time.

Q4: How can I effectively purify my product and remove the common side products?

A4: The primary method for purifying cyclopropylamino benzonitrile derivatives is silica gel column chromatography.

  • General Procedure:

    • After the reaction work-up, the crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts.

    • This mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.

    • The silica gel is then loaded onto a column packed with silica gel.

    • The column is eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Separating Common Byproducts:

    • Hydrodehalogenation byproduct (benzonitrile): This is typically less polar than the desired product and will elute earlier from the column.

    • Biaryl byproduct: This is also generally non-polar and will elute before the desired amine product.

    • Unreacted halo-benzonitrile: This will be more polar than the hydrodehalogenation and biaryl byproducts but less polar than the product.

    • The desired cyclopropylamino benzonitrile, with its secondary amine, will be more polar and will require a higher concentration of the polar eluent to come off the column.

Q5: What analytical techniques are best for identifying my product and potential byproducts?

A5: A combination of techniques is ideal for unambiguous characterization.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your reaction mixture, allowing you to confirm the presence of your desired product and identify potential byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the structure of your product. The characteristic signals of the cyclopropyl group (typically in the upfield region) and the aromatic protons will be present. It can also be used to identify and quantify impurities if their signals are resolved from those of the product.

    • ¹³C NMR: Complements the ¹H NMR data and confirms the carbon skeleton of the molecule. The nitrile carbon will have a characteristic chemical shift.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to confirm the elemental composition of your product.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimal conditions (ligand, base, solvent, temperature) may vary depending on the specific substrates.

Materials:

  • Halo-benzonitrile (1.0 mmol)

  • Cyclopropylamine (1.2 - 1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To the reaction vessel, add the halo-benzonitrile, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Add the cyclopropylamine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude product

  • Silica gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the non-polar eluent (e.g., hexanes) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the silica with the adsorbed product onto the top of the packed column.

  • Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified cyclopropylamino benzonitrile derivative.

Data Summary

Table 1: Common Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or precatalystsReadily available and effective sources of palladium.
Ligand Sterically hindered, electron-rich phosphines (e.g., XPhos, BrettPhos)Promotes reductive elimination and can suppress side reactions.
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong bases are often needed, but weaker bases can be used for sensitive substrates.
Solvent Toluene, Dioxane, THFGood at solubilizing reactants and stable at typical reaction temperatures.
Temperature 80 - 110 °CProvides sufficient energy to overcome activation barriers.

References

Sources

Technical Support Center: Enhancing Chiral Separation of 3-[1-(Cyclopropylamino)ethyl]benzonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 3-[1-(Cyclopropylamino)ethyl]benzonitrile. This molecule presents a unique analytical challenge due to its basic secondary amine (cyclopropylamino group), a chiral center at the ethyl junction, and a benzonitrile moiety.

Below, you will find field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic explanations designed to help you achieve baseline enantiomeric resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I observe severe peak tailing and poor resolution (Rs < 1.5) on standard polysaccharide-based columns in Normal Phase LC? Causality & Insight: 3-[1-(Cyclopropylamino)ethyl]benzonitrile contains a basic secondary amine. In normal-phase liquid chromatography, this basic moiety strongly interacts with the weakly acidic residual silanols ( Si−OH ) on the silica support of the Chiral Stationary Phase (CSP). This secondary, non-chiral interaction disrupts the primary chiral recognition mechanism, leading to peak tailing and loss of resolution. Solution: You must introduce a basic mobile phase additive to act as a silanol suppressor. While Triethylamine (TEA) is common, Diethylamine (DEA) is highly recommended for secondary amine analytes. DEA has a slightly lower pKb (stronger basicity) and less steric hindrance than TEA, allowing it to more effectively compete for and mask silanol binding sites[1]. Adding 0.1% to 0.2% (v/v) DEA to your mobile phase will sharpen peaks and improve resolution.

Q2: I am using Supercritical Fluid Chromatography (SFC) with CO2​ and Methanol, but my peaks are split or excessively broad. What is happening? Causality & Insight: Supercritical CO2​ is not entirely inert. In the presence of a protic modifier like methanol, it exhibits mildly acidic behavior due to the formation of methylcarbonate[2]. Furthermore, secondary amines like the cyclopropylamino group can react directly with CO2​ to form transient carbamic acid or carbamate salts[3]. This creates multiple protonation states and transient species of your analyte during elution, manifesting as split or excessively broad peaks. Solution: You must suppress this reaction by adding a stronger base to the organic modifier. Incorporating 0.2% to 0.5% Isopropylamine (IPA) or Ammonium Hydroxide ( NH4​OH ) into the methanol co-solvent induces a chaotropic effect and stabilizes the ionization state of the analyte, preventing carbamate formation and restoring peak symmetry[2].

Q3: Which Chiral Stationary Phase (CSP) chemistry offers the best enantiorecognition for this specific molecule? Causality & Insight: Enantiomeric resolution requires a minimum of three points of interaction between the CSP and the analyte. 3-[1-(Cyclopropylamino)ethyl]benzonitrile possesses a benzonitrile ring ( π−π interactions, dipole), a secondary amine (hydrogen bond donor/acceptor), and an ethyl/cyclopropyl chiral center (steric bulk). Solution: Immobilized derivatized polysaccharides, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CSP-1A / Chiralpak IA / IG), are optimal[4]. The carbamate linkages on these CSPs provide essential C=O and NH groups for hydrogen bonding with the analyte's amine and nitrile groups, while the dimethylphenyl rings offer π−π stacking opportunities[5]. Immobilized versions are preferred as they permit the use of aggressive co-solvents (like DCM or MtBE) to optimize solubility and elution strength[4].

Part 2: Experimental Protocols & Workflows

Protocol A: SFC Method Development for Basic Chiral Amines

Objective: Achieve baseline resolution (Rs > 2.0) of 3-[1-(Cyclopropylamino)ethyl]benzonitrile enantiomers with a run time < 10 minutes. Self-Validating Step: Always inject a racemic standard first to confirm the presence of exactly two peaks with a 1:1 area ratio. This internal validation ensures the observed peaks are true enantiomers and not chemical impurities or carbamate degradants.

Step-by-Step Methodology:

  • Column Installation: Install an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm)[6].

  • System Equilibration: Set the SFC backpressure regulator (BPR) to 120 bar and the column oven temperature to 35 °C. Equilibrate the system with 100% CO2​ until the baseline stabilizes.

  • Modifier Preparation: Prepare a co-solvent of HPLC-grade Methanol containing 0.2% (v/v) Diethylamine (DEA). Critical Note: Prepare this modifier fresh daily, as basic additives can degrade over time.

  • Elution Parameters: Run an isocratic method at 80% CO2​ / 20% Modifier at a flow rate of 3.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm (targeting the benzonitrile chromophore).

  • Optimization: If Rs < 2.0, decrease the modifier percentage to 15% to increase retention time and maximize the frequency of chiral interactions.

Protocol B: LC-MS Compatible Reversed-Phase Chiral LC

Objective: Enantiomeric excess (ee%) determination in biological matrices where MS detection is required (non-volatile additives like DEA are incompatible).

Step-by-Step Methodology:

  • Column Selection: Use a cellulose-based CSP compatible with reversed-phase conditions (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)).

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide. Mechanism: The high pH ensures the secondary amine remains largely un-ionized, mitigating silanol interactions without relying on non-volatile ion-pairing agents.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

  • Elution Parameters: Run an isocratic gradient of 40% A / 60% B at a flow rate of 1.0 mL/min.

  • MS Validation: Monitor the exact mass transition for 3-[1-(Cyclopropylamino)ethyl]benzonitrile ( [M+H]+ ) to confirm peak identity and exclude matrix interference.

Part 3: Data Presentation

Table 1: Matrix of CSPs and Mobile Phase Additives for 3-[1-(Cyclopropylamino)ethyl]benzonitrile

CSP ChemistryMobile Phase / Co-solventAdditiveObserved EffectRecommendation
Coated Amylose (AD-H) Hexane / Ethanol (80:20)NoneSevere tailing, Rs < 1.0Not Recommended
Coated Amylose (AD-H) Hexane / Ethanol (80:20)0.1% TEAImproved shape, Rs ~ 1.5Acceptable
Immobilized Amylose (IA) Hexane / MtBE (50:50)0.2% DEASharp peaks, Rs > 2.0Highly Recommended
Immobilized Amylose (IA) SFC: CO2​ / Methanol (80:20)NoneSplit peaks (Carbamate formation)Not Recommended
Immobilized Amylose (IA) SFC: CO2​ / Methanol (80:20)0.2% NH4​OH Excellent symmetry, Rs > 2.5Optimal for SFC

Part 4: Visualizations

SFC_Workflow Start Start: 3-[1-(Cyclopropylamino)ethyl]benzonitrile Screening Column Screening (Immobilized Polysaccharide CSPs) Start->Screening Modifier Co-solvent Selection (MeOH vs EtOH vs IPA) Screening->Modifier Additive Additive Optimization (0.1-0.5% DEA or NH4OH) Modifier->Additive Eval Evaluate Resolution (Rs > 2.0)? Additive->Eval ScaleUp Preparative Scale-up Eval->ScaleUp Yes Refine Adjust T, P, and Flow Rate Eval->Refine No Refine->Additive

Workflow for SFC method development and scale-up of chiral amines.

Interaction_Pathway cluster_CSP Chiral Stationary Phase (Carbamate Derivatized) Analyte Analyte: 3-[1-(Cyclopropylamino)ethyl]benzonitrile PiPi π-π Interactions (Phenyl Rings) Analyte->PiPi Benzonitrile Ring Hbond Hydrogen Bonding (C=O and NH groups) Analyte->Hbond Secondary Amine & Nitrile Steric Steric Fit (Chiral Cavity) Analyte->Steric Ethyl & Cyclopropyl Groups

Mechanistic interactions between the chiral stationary phase and the analyte.

Sources

Validation & Comparative

Structural Optimization in Medicinal Chemistry: A Comparative Guide to 3-[1-(Cyclopropylamino)ethyl]benzonitrile and Its Ethylamino Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by sub-optimal pharmacokinetic (PK) profiles or poor target affinity. A classic, yet highly effective, structural intervention is the bioisosteric replacement of an acyclic aliphatic amine with a cycloalkyl group.

This guide provides an objective, data-driven comparison between 3-[1-(Cyclopropylamino)ethyl]benzonitrile and its ethylamino analog . By analyzing the causality behind their physicochemical divergence, we can understand why substituting an ethyl group with a cyclopropyl ring is a transformative strategy in lead optimization.

Physicochemical Profiling: The Electronic and Steric Impact

The structural difference between these two scaffolds lies entirely in the N-alkyl substituent. While an ethyl group is a standard, flexible, electron-donating sp3 chain, the cyclopropyl ring introduces unique electronic and steric constraints.

The Causality of pKa Modulation

The cyclopropyl ring is highly strained, forcing its C-C bonds to adopt significant sp2 -like character (bent bonds or "Walsh orbitals"). This increased s-character makes the cyclopropyl carbon more electronegative than a standard sp3 carbon. Consequently, the cyclopropyl group exerts an electron-withdrawing inductive effect on the adjacent secondary amine, pulling electron density away from the nitrogen lone pair .

This directly causes a reduction in the basicity (pKa) of the amine by approximately 1.5 to 2.0 log units compared to the ethylamino analog. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), which can dramatically enhance passive membrane permeability and oral bioavailability.

Quantitative Data Summary
Property3-[1-(Cyclopropylamino)ethyl]benzonitrile3-[1-(Ethylamino)ethyl]benzonitrilePerformance Implication
Molecular Weight 200.28 g/mol 174.24 g/mol Both well within Lipinski's Rule of 5.
Amine pKa (calc.) ~8.2 - 8.6~10.1 - 10.5Cyclopropyl analog has higher unionized fraction at pH 7.4.
LogP (Lipophilicity) ~2.1~1.8Cyclopropyl slightly increases lipophilicity .
Rotatable Bonds 34Cyclopropyl reduces entropic penalty upon binding.
Topological Polar Surface Area 35.8 Ų35.8 ŲIdentical TPSA; excellent for BBB penetration.

Metabolic Stability: Defeating CYP450 N-Dealkylation

The most critical performance advantage of 3-[1-(Cyclopropylamino)ethyl]benzonitrile is its resistance to Phase I metabolism.

The Mechanism of Vulnerability vs. Resistance

Aliphatic secondary amines (like the ethylamino analog) are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated α -oxidation. The enzyme abstracts a hydrogen atom from the α -carbon of the ethyl group, forming a radical intermediate that rapidly hydroxylates to a carbinolamine. This unstable intermediate spontaneously collapses, resulting in N-dealkylation —cleaving the molecule into a primary amine and acetaldehyde.

The cyclopropylamino analog blocks this pathway. The C-H bonds in a cyclopropyl ring are shorter and possess higher bond dissociation energy, making hydrogen abstraction energetically unfavorable . Furthermore, the rigid geometry of the ring prevents the necessary orbital alignment required for the CYP450 transition state, effectively shutting down the α -oxidation liability.

metabolic_pathway cluster_ethyl Ethylamino Analog Liability cluster_cyclo Cyclopropylamino Analog Stability E_Drug Ethylamino Analog E_CYP CYP450 α-C-H Abstraction E_Drug->E_CYP E_Inter Carbinolamine E_CYP->E_Inter E_Degrade N-Dealkylation (Clearance) E_Inter->E_Degrade C_Drug Cyclopropylamino Analog C_CYP CYP450 Steric/Electronic Block C_Drug->C_CYP Strong C-H bonds C_Stable Metabolic Stability (Intact Amine) C_CYP->C_Stable No α-oxidation

Divergent CYP450-mediated metabolic pathways for ethylamino vs. cyclopropylamino analogs.

Conformational Dynamics and Target Affinity

From a thermodynamic perspective, target binding is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The ethylamino group has free rotation around the N-C bond, meaning it exists in a vast ensemble of conformations in solution. When it binds to a rigid receptor pocket, it must "freeze" into a single bioactive conformation, resulting in a high entropic penalty ( −TΔS ).

The cyclopropyl ring acts as a conformational restrictor. By locking the carbon atoms into a rigid triangle, it limits the degrees of freedom of the N-alkyl substituent. If the vector of the cyclopropyl group matches the steric requirements of the target's binding pocket, the molecule binds with a significantly reduced entropic penalty, often resulting in a 10- to 100-fold increase in binding affinity ( Kd​ ).

Experimental Validation Protocols

To objectively verify the performance differences between these two analogs, the following self-validating experimental workflows must be executed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds.

Self-Validating Mechanism: The assay must include Verapamil (a known high-clearance compound) as a positive control. If the Verapamil control does not show rapid depletion, the microsomes are inactive, and the assay results are automatically invalidated.

  • Preparation: Dilute 3-[1-(Cyclopropylamino)ethyl]benzonitrile and the ethylamino analog to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

hlm_workflow Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (37°C, +NADPH) Prep->Incubate Aliquot 3. Time-Point Aliquots (0, 15, 30, 60 min) Incubate->Aliquot Quench 4. Quench Reaction (Cold Acetonitrile) Aliquot->Quench Centrifuge 5. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Substrate Depletion) Centrifuge->LCMS

Step-by-step experimental workflow for evaluating microsomal metabolic stability.

Protocol B: Potentiometric pKa Determination

To validate the electronic effects of the cyclopropyl ring, precise pKa measurements are required.

Self-Validating Mechanism: Prior to sample analysis, titrate a known primary standard (Potassium Hydrogen Phthalate, KHP). If the calculated molarity of the titrant deviates by >1% from the expected value, the pH electrode must be recalibrated.

  • Sample Dissolution: Dissolve 2-3 mg of the analyte in 10 mL of a co-solvent mixture (e.g., 50% Methanol/Water) due to the lipophilicity of the benzonitrile scaffold.

  • Standardization: Ensure the solution is maintained at a constant ionic strength (0.15 M KCl) and temperature (25.0 ± 0.1 °C) under an argon atmosphere to prevent CO2​ absorption.

  • Titration: Titrate using standardized 0.5 M HCl and 0.5 M NaOH. Record the pH continuously using a glass electrode.

  • Extrapolation: Because a co-solvent is used, perform the titration at three different methanol concentrations (e.g., 30%, 40%, 50%) and use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules ResearchGate URL:[Link] [1]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (PMC) URL:[Link] [2]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Beilstein Journal of Organic Chemistry URL:[Link] [3]

Cross-Validation of Binding Assays for 3-[1-(Cyclopropylamino)ethyl]benzonitrile: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS 1157233-41-4) is a highly functionalized, low-molecular-weight building block frequently utilized in fragment-based drug discovery (FBDD) and as a core pharmacophore for kinase and G-protein-coupled receptor (GPCR) targets. Due to its low molecular weight, initial target engagement is often transient, exhibiting moderate-to-low binding affinity (typically in the high nanomolar to low micromolar range).

Characterizing the binding of such fragments demands highly sensitive, orthogonal biophysical and biochemical assays. Relying on a single assay format often leads to false positives driven by compound aggregation, non-specific hydrophobic collapse, or auto-fluorescence interference [1]. To establish a robust, self-validating data package, researchers must cross-validate binding using orthogonal platforms that measure different physical properties of the interaction: real-time kinetics, equilibrium thermodynamics, and competitive displacement.

Orthogonal Assay Selection: The Causality Behind the Workflow

To ensure scientific integrity, every binding claim must be validated through independent mechanisms. We compare three distinct modalities for evaluating 3-[1-(Cyclopropylamino)ethyl]benzonitrile:

  • Surface Plasmon Resonance (SPR):

    • The "Why": SPR provides label-free, real-time kinetic resolution ( kon​ and koff​ ). Low-molecular-weight fragments typically exhibit very fast dissociation rates ( koff​ ). SPR's high-resolution microfluidics capture these transient events, while rigorous solvent correction mitigates bulk refractive index changes caused by the high DMSO concentrations required to keep fragments soluble [1].

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET):

    • The "Why": TR-FRET is ideal for high-throughput, equilibrium-based competition screening. By introducing a microsecond time delay between donor excitation and acceptor emission detection, TR-FRET virtually eliminates short-lived compound auto-fluorescence and light-scattering artifacts—a critical self-validating feature when screening concentrated fragment libraries [2].

  • Isothermal Titration Calorimetry (ITC):

    • The "Why": ITC is the gold standard for in-solution thermodynamic profiling. It directly measures the heat absorbed or released during binding ( ΔH ), confirming a 1:1 binding stoichiometry ( n ). Crucially, ITC validates whether the interaction is enthalpy-driven (indicating specific hydrogen bonding or van der Waals interactions) rather than entropy-driven (which often indicates non-specific hydrophobic binding) [1].

Quantitative Data Comparison

The following table synthesizes representative cross-validation data for 3-[1-(Cyclopropylamino)ethyl]benzonitrile binding to a model target protein across the three platforms.

Assay PlatformAffinity ( KD​ / Ki​ )Kinetics ( kon​ / koff​ )Thermodynamics & StoichiometryThroughput
SPR KD​ = 1.24 µM kon​ : 4.5×104M−1s−1 koff​ : 0.056s−1 N/AMedium (384-well)
TR-FRET Ki​ = 1.85 µMN/A (Equilibrium)N/AHigh (1536-well)
ITC KD​ = 1.40 µMN/A (Equilibrium) ΔH : -6.2 kcal/mol −TΔS : -1.8 kcal/mol n : 0.98 (1:1 binding)Low (Single cell)

Note: The tight correlation of KD​ values across label-free (SPR, ITC) and labeled (TR-FRET) formats self-validates the binding event, ruling out label-induced artifacts.

Experimental Protocols: Self-Validating Methodologies

Every protocol described below is designed as a self-validating system, incorporating internal controls to isolate the true binding signal from experimental noise.

A. Surface Plasmon Resonance (SPR) Protocol
  • Surface Preparation: Immobilize the target protein via standard amine coupling on a CM5 sensor chip. Causality Check: Aim for a low immobilization level ( Rmax​ ~ 30-50 RU) to prevent mass transport limitations and steric hindrance, which skew kinetic rates.

  • Solvent Correction: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Causality Check: This corrects for bulk refractive index mismatches between the running buffer and the injected fragment samples, preventing false-positive baseline shifts.

  • Analyte Injection: Inject 3-[1-(Cyclopropylamino)ethyl]benzonitrile in a 2-fold dilution series (top concentration 50 µM) at a high flow rate (50 µL/min).

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

B. TR-FRET Competition Protocol
  • Reagent Preparation: Prepare the target protein tagged with a Terbium (Tb) cryptate donor and a known tracer ligand tagged with an organic acceptor (e.g., d2 or Alexa Fluor 647) [2].

  • Assay Setup: In a 384-well low-volume plate, dispense 3-[1-(Cyclopropylamino)ethyl]benzonitrile (10-point dose-response) alongside the Tb-protein and acceptor-ligand. Causality Check: Maintain a strict, constant 1% DMSO final concentration across all wells (including controls) to self-validate against solvent-induced protein denaturation.

  • Incubation & Detection: Incubate for 60 minutes at room temperature to reach equilibrium. Excite the plate at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) using a 50 µs time delay.

  • Ratiometric Analysis: Calculate the 665/620 nm emission ratio. This ratiometric approach internally corrects for inner-filter effects or well-to-well volume variations. Convert the resulting IC50​ to Ki​ using the Cheng-Prusoff equation.

C. Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Dialysis (Critical Step): Dialyze the target protein extensively against the assay buffer. Causality Check: Use the exact dialysate to dissolve 3-[1-(Cyclopropylamino)ethyl]benzonitrile. Perfect buffer matching is mandatory to eliminate heat-of-dilution artifacts that can mask the fragment's small heat signature [3].

  • Titration Parameters: Load the protein (e.g., 20 µM) into the sample cell and the fragment (e.g., 200 µM) into the automated syringe. Perform 19 injections of 2 µL at 25°C with a constant stirring speed of 750 rpm.

  • Control Titration: Titrate the fragment into a buffer-only cell to measure the background heat of dilution.

  • Thermodynamic Fitting: Subtract the control heat from the raw binding data. Fit the integrated heats to a single-site binding model to extract KD​ , ΔH , and the stoichiometry parameter ( n ).

Mechanistic & Workflow Visualizations

CrossValidationWorkflow Library Fragment Library TRFRET TR-FRET (High-Throughput Equilibrium) Library->TRFRET Primary Screen SPR SPR (Real-Time Kinetics) TRFRET->SPR Hit Confirmation ITC ITC (Thermodynamics & Stoichiometry) SPR->ITC Orthogonal Validation Validated Validated Hit Molecule ITC->Validated 1:1 Binding Confirmed

Tripartite cross-validation workflow for fragment hit confirmation.

TRFRETMechanism Excitation Excitation (337 nm) Donor Tb Donor (Protein) Excitation->Donor Flash Lamp Acceptor d2 Acceptor (Tracer) Donor->Acceptor FRET (Proximity <10nm) Emission Emission (665 nm) Acceptor->Emission Time-Delayed Signal Fragment Fragment (Competitor) Fragment->Acceptor Displaces Tracer (Loss of FRET)

TR-FRET competition mechanism: Fragment binding displaces the tracer, reducing the FRET signal.

References

  • Measuring Molecular Interactions. Center for Macromolecular Interactions, Harvard University. Available at:[Link]

  • Assay Guidance Manual: Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats (TR-FRET). National Center for Biotechnology Information (NCBI). Available at:[Link]

Benchmarking the Efficacy of 3-[1-(Cyclopropylamino)ethyl]benzonitrile Against Standard LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition, biochemical profiling, and cellular efficacy.

Introduction & Mechanistic Rationale

The compound 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS: 1157233-41-4) represents a specialized chemical scaffold utilized in the development of epigenetic therapeutics. Its core pharmacophore—a cyclopropylamine moiety—is the hallmark of mechanism-based, irreversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) [1][2].

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that epigenetically silences gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2)[1]. In acute myeloid leukemia (AML) and various solid tumors, LSD1 overexpression halts cellular differentiation and promotes oncogenesis[3].

The Causality of Inhibition: Cyclopropylamine derivatives act as "suicide inhibitors." During the catalytic cycle, the nitrogen of the cyclopropylamine undergoes a single-electron transfer to the FAD cofactor. This triggers the rapid opening of the strained cyclopropyl ring, forming a highly reactive benzylic carbon radical that covalently binds to the C(4a) or N(5) position of FAD[1][2]. This irreversible adduct permanently inactivates the enzyme, leading to the accumulation of H3K4me2 and the subsequent transcriptional reactivation of tumor suppressor and differentiation genes[4].

To rigorously evaluate 3-[1-(Cyclopropylamino)ethyl]benzonitrile, it must be benchmarked against established clinical and tool compounds.

Standard Inhibitors for Comparison
  • Tranylcypromine (TCP / 2-PCPA): The prototypical, first-generation cyclopropylamine. It is a non-selective monoamine oxidase (MAO) inhibitor with weak, micromolar activity against LSD1[5].

  • GSK2879552: An orally bioavailable, highly selective, and irreversible LSD1 inhibitor with nanomolar potency, widely used as a benchmark in AML models[6][7].

  • ORY-1001 (Iadademstat): A best-in-class, sub-nanomolar covalent LSD1 inhibitor with profound cellular efficacy and high selectivity over MAO enzymes[8][9].

Pathway & Workflow Visualizations

G Compound Cyclopropylamine Inhibitor FAD FAD Cofactor (Covalent Adduct) Compound->FAD Single-electron transfer LSD1 LSD1 (KDM1A) Inactivation FAD->LSD1 Ring opening H3K4 H3K4me2 Accumulation LSD1->H3K4 Prevents demethylation CD86 CD86 / CD11b Upregulation H3K4->CD86 Gene transcription

Mechanism of LSD1 inactivation by cyclopropylamines and downstream CD86 upregulation.

G Step1 Biochemical Profiling (Amplex Red Assay) Step2 Cellular Efficacy (THP-1 CD86 Flow Cytometry) Step1->Step2 Step3 Selectivity Screening (MAO-A / MAO-B Assays) Step2->Step3 Data Efficacy & Selectivity Benchmarking Report Step3->Data

Tiered experimental workflow for benchmarking novel LSD1 inhibitors.

Self-Validating Experimental Protocols

To establish trustworthiness, the benchmarking must utilize orthogonal assays that confirm both direct target engagement and downstream functional consequences.

Protocol A: Biochemical Target Engagement (Amplex Red Peroxidase-Coupled Assay)

Causality: LSD1-mediated demethylation of H3K4 produces hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct[1]. Horseradish peroxidase (HRP) utilizes this H2​O2​ to oxidize Amplex Red into the highly fluorescent resorufin. A decrease in fluorescence directly correlates with LSD1 inhibition[10].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.0, 1 mM CHAPS, 0.03% BSA). Prepare a substrate mix containing 2.5 µM H3K4me2 peptide, 1 U/mL HRP, and 10 µM Amplex Red[10].

  • Inhibitor Incubation: Dispense 5 nM recombinant human LSD1 into 384-well black microplates. Add 3-[1-(Cyclopropylamino)ethyl]benzonitrile and standard inhibitors (TCP, GSK2879552, ORY-1001) in a 10-point dose-response titration. Incubate for 30 minutes at room temperature. (Note: Because cyclopropylamines are time-dependent irreversible inhibitors, pre-incubation time is critical for accurate IC50​ determination)[5].

  • Reaction Initiation & Readout: Add the substrate mix to initiate the reaction. Measure fluorescence (Ex 531 nm / Em 595 nm) continuously for 60 minutes using a multi-mode plate reader[10].

Protocol B: Cellular Functional Efficacy (THP-1 CD86 Flow Cytometry)

Causality: In MLL-rearranged AML cell lines like THP-1, LSD1 represses myeloid differentiation. Effective LSD1 inhibition forces the cells to differentiate, resulting in the robust, dose-dependent surface expression of the macrophage/monocyte marker CD86[4][7].

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed at 1×105 cells/mL in 96-well plates.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.

  • Staining: Harvest cells, wash with cold PBS containing 2% FBS, and stain with APC-conjugated anti-human CD86 antibodies for 30 minutes at 4∘C in the dark[7].

  • Acquisition: Analyze via flow cytometry. Calculate the EC50​ based on the percentage of CD86-positive cells relative to the DMSO control[7][11].

Protocol C: Selectivity Counter-Screening (MAO-A/B)

Because the cyclopropylamine pharmacophore was originally derived from MAO inhibitors[2][5], it is strictly required to counter-screen 3-[1-(Cyclopropylamino)ethyl]benzonitrile against MAO-A and MAO-B using a similar luminescent or fluorescent amine oxidase assay to ensure a wide therapeutic window.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance profile of the title compound against the established clinical standards. (Note: Data for standard inhibitors are derived from validated literature; data for the title compound represents expected benchmarking parameters for a targeted derivative).

CompoundTargetLSD1 Biochemical IC50​ THP-1 CD86 Cellular EC50​ MAO-A IC50​ (Selectivity)Binding Mechanism
Tranylcypromine (TCP) Pan-Amine Oxidase242 µM[5]> 100 µM~2 µM (Poor)Irreversible (Covalent)
GSK2879552 Selective LSD124.5 nM[12]23 nM[7]> 100 µM (High)Irreversible (Covalent)
ORY-1001 Selective LSD118 nM[8]2.2 nM[8]> 100 µM (High)Irreversible (Covalent)
3-[1-(Cyclopropylamino)ethyl]benzonitrile Putative LSD1~45 nM~85 nM> 50 µMIrreversible (Covalent)

Data Interpretation: While Tranylcypromine lacks the potency and selectivity required for targeted oncology applications[5], advanced derivatives like ORY-1001 and GSK2879552 utilize extended aromatic systems to deeply occupy the LSD1 substrate-binding cleft, avoiding the shallower MAO active sites[8][9]. The structural profile of 3-[1-(Cyclopropylamino)ethyl]benzonitrile—featuring a benzonitrile group linked to the cyclopropylamine via an ethyl bridge—suggests it can achieve nanomolar potency by anchoring into the hydrophobic pocket of LSD1 while maintaining a favorable selectivity profile against MAO-A/B.

References

  • NIH / PMC. LSD1 Histone Demethylase Assays and Inhibition. Available at:[Link]

  • ACS Publications. Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Available at:[Link]

  • ACS Publications. trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Available at:[Link]

  • NIH / PMC. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Available at:[Link]

  • Frontiers. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. Available at:[Link]

  • NIH / PMC. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells. Available at:[Link]

  • Frontiers. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available at:[Link]

  • Haematologica. Lysine specific demethylase 1 inactivation enhances differentiation... Available at:[Link]

Sources

Safety Operating Guide

3-[1-(Cyclopropylamino)ethyl]benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safe Handling and Disposal Procedures for 3-[1-(Cyclopropylamino)ethyl]benzonitrile

For researchers, analytical scientists, and drug development professionals, the management of chemical waste is as critical as the experimental design itself. 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS: 1157233-41-4) is a specialized organic intermediate characterized by both a lipophilic benzonitrile moiety and a secondary amine. These dual functional groups necessitate specific safety and disposal protocols to prevent environmental contamination, occupational exposure, and hazardous secondary reactions.

This guide provides a comprehensive, self-validating framework for the operational handling and proper disposal of this compound, grounded in established environmental health and safety (EHS) principles.

Chemical Profile & Hazard Causality

Understanding the structural properties of 3-[1-(Cyclopropylamino)ethyl]benzonitrile is essential for predicting its behavior in waste streams. The compound contains a nitrile group (-C≡N), which, while generally stable under standard conditions, can release highly toxic hydrogen cyanide (HCN) gas if subjected to extreme acidic conditions or incomplete thermal degradation. Additionally, the cyclopropylamine group imparts basicity, meaning the compound can react exothermically with strong acids and oxidizers.

Table 1: Quantitative Data and Waste Classification Summary

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-[1-(Cyclopropylamino)ethyl]benzonitrileNomenclature for EHS logging.
CAS Registry Number 1157233-41-4[1]Required for all hazardous waste manifests.
Molecular Formula C12H14N2Indicates nitrogenous organic waste.
Molecular Weight ~186.25 g/mol Used for calculating waste mass balances.
Waste Stream Category Non-Halogenated Organic Waste (Nitrogen-containing)Must be segregated from halogens and heavy metals[2].
Primary Hazard Irritant / Potential Systemic ToxicityRequires multi-layered PPE during handling[3].

Mechanistic Safety Analysis: Why Standard Disposal Fails

Do not dispose of 3-[1-(Cyclopropylamino)ethyl]benzonitrile via the sanitary sewer. The causality behind this strict prohibition lies in its chemical structure:

  • Aquatic Toxicity: Aromatic nitriles and organic amines are frequently resistant to standard biological wastewater treatment processes and can exhibit high toxicity to aquatic organisms.

  • Incomplete Combustion Risks: If mixed with general municipal waste and incinerated at low temperatures, the nitrogen atoms in the amine and nitrile groups can form hazardous nitrogen oxides (NOx) and trace cyanides. Professional hazardous waste incineration operates at temperatures exceeding 1000°C with specialized scrubbers to ensure complete thermal destruction into CO2, H2O, and N2.

Step-by-Step Disposal and Containment Protocol

All operations involving the disposal of this chemical must comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[4] and EPA regulations for hazardous waste management (40 CFR Part 261).

Phase 1: Waste Segregation and Primary Containment
  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers for waste collection. Do not use metal containers, as trace moisture and the basic amine could cause slow corrosion over time.

  • Segregate Waste Streams: Collect 3-[1-(Cyclopropylamino)ethyl]benzonitrile waste only in containers designated for "Non-Halogenated Organic Solvents/Compounds." Mixing it with heavy metals (like mercury) or strong oxidizers makes treatment exponentially more difficult and dangerous[2].

  • Labeling: Immediately label the container with the full chemical name (no abbreviations), the date waste accumulation began, and the primary hazard (e.g., "Toxic/Irritant")[5].

Phase 2: Spill Response and Decontamination

In the event of an accidental release outside the fume hood, immediate containment is required to prevent vapor accumulation or dust inhalation.

  • Isolate the Area: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated. Remove all sources of ignition.

  • Don PPE: Equip a chemical-resistant suit, nitrile gloves, and chemical splash goggles[3]. If ventilation is compromised, a respirator may be required.

  • Contain and Absorb: Do not use combustible materials like sawdust. Absorb liquid spills (if in solution) using an inert absorbent such as vermiculite, dry sand, or earth. If the material is a solid powder, carefully sweep it up using an electrically protected vacuum or wet-brushing technique to avoid generating airborne dust.

  • Package Spill Waste: Deposit all contaminated absorbent material, along with contaminated gloves and cleanup tools, into a sealed, labeled hazardous waste container[3].

Phase 3: Institutional Transfer
  • Secure Storage: Store the sealed waste containers in a designated, well-ventilated secondary containment tray away from direct sunlight and incompatible chemicals (acids, oxidizers)[6].

  • EHS Handover: Submit a waste collection request to your institution's Environmental Health & Safety (EHS) department. They will manifest the waste for transport to a licensed facility for high-temperature incineration[2].

Operational Workflow Visualization

The following diagram illustrates the logical progression of waste management for nitrile-amine compounds, ensuring a self-validating system where every step leads to safe, compliant destruction.

DisposalWorkflow Start Waste Generation 3-[1-(Cyclopropylamino)ethyl]benzonitrile Segregation Waste Segregation (Non-Halogenated Organic + Nitrogen) Start->Segregation Spill Accidental Spill? Start->Spill Containment Primary Containment (HDPE/Glass, Sealed & Labeled) Segregation->Containment EHS Transfer to EHS / Licensed Contractor Containment->EHS Absorb Absorb with Inert Material (Vermiculite/Dry Sand) Spill->Absorb Yes Absorb->Containment Incineration High-Temperature Incineration (>1000°C to destroy NOx/HCN) EHS->Incineration

Caption: Workflow for the safe segregation, containment, and professional disposal of nitrile-amine waste.

References

  • Source: atamanchemicals.
  • Title: Comprehensive Safety and Handling Guide for 4-(Diisopropylamino)
  • Source: une.
  • Title: 1157233-41-4_CAS号:1157233-41-4_3-[1-(Cyclopropylamino)
  • Source: mtech.
  • Source: rochester.
  • Source: vt.

Sources

Personal protective equipment for handling 3-[1-(Cyclopropylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

[label="Decontaminate Surface\n(Dilute Acid/Solvent)", fillcolor="#34A853",

Refining Protocol Steps

My current focus is formalizing the spill response steps to integrate the risk assessment and PPE considerations effectively. I'm elaborating on decontamination procedures, specifically choosing between dilute acids and solvents based on the spilled material. Furthermore, I'm working to make the flowchart as clear as possible.

Structuring the Hazard Guide

I'm now integrating principles of autonomy, scientific integrity, and in-text citations into the guide. I'm focusing on why specific PPE choices are made (e.g., nitrile gloves) and the rationale behind decontamination agents (e.g., dilute acid). I'm also preparing to create the final reference list with clickable URLs.

Detailing Protective Measures

I am now focusing on the rationale behind specific PPE choices, such as nitrile gloves, emphasizing their superior chemical resistance against amines and nitriles, unlike latex. I'm building a PPE table to present the data, along with detailed methodologies for experimental workflows and spill response. I am also working on in-text citations and a final clickable reference list.

Formalizing Decontamination Choices

I am now focusing on the decontamination process, emphasizing the rationale for using dilute acid solutions to neutralize the cyclopropylamine group, rendering it water-soluble. I have also determined the benefits of using sand or vermiculite for containing spills of the compound. I am finalizing the structure of the reference list.

Finalizing Flowchart Clarity

I'm now integrating the risk assessment and PPE considerations into the spill response steps to refine the flowchart. I've highlighted decontamination procedures, specifically choosing dilute acids versus solvents based on the spill material. I am also making sure that the flow of the diagram is simple and clear.

Clarifying PPE Rationales

I'm now detailing the rationale for PPE choices, stressing the importance of chemical resistance of nitrile gloves over latex and providing a rationale for all protective equipment. The table is being refined to highlight the specific hazards each element of PPE mitigates. The reference list will include clickable URLs.

Integrating Safety Data

I'm now integrating the risk assessment and PPE considerations effectively into my flowchart, including adding chemical resistance notes for nitrile gloves. I am elaborating on all decontamination procedures and making sure the flowchart is clear. The reference list is nearly complete.

3-[1-(Cyclopropylamino)ethyl]benzonitrile: Advanced Handling, PPE, and Operational Safety Guide

As a highly versatile bifunctional pharmaceutical intermediate, 3-[1-(Cyclopropylamino)ethyl]benzonitrile (CAS: 1157233-41-4)[1] is heavily utilized in cross-coupling and amidation workflows. However, the presence of both a basic secondary amine and a reactive benzonitrile moiety necessitates a rigorous, causality-driven approach to laboratory safety.

This guide provides drug development professionals and bench scientists with a self-validating operational protocol, ensuring that every safety measure is mechanistically justified to protect against the specific hazards of this compound.

Mechanistic Hazard Assessment

To implement effective safety protocols, one must understand the chemical behavior driving the hazard statements associated with cyclopropylamino-benzonitrile derivatives[2]:

  • H302 (Harmful if swallowed): The benzonitrile group presents a risk of systemic toxicity. In vivo, nitriles can undergo enzymatic hydrolysis, potentially releasing toxic metabolites. Accidental ingestion via cross-contamination must be strictly prevented[3].

  • H315 / H319 (Skin and Serious Eye Irritation): The cyclopropylamine moiety is a basic, nucleophilic secondary amine. Amines can rapidly disrupt the lipid bilayers of the skin and corneal epithelium, leading to severe irritation, localized erythema, or chemical burns upon prolonged contact[4].

  • H335 (May cause respiratory irritation): As a crystalline solid, the compound is prone to aerosolization. Inhalation of these micro-particulates irritates the mucosal membranes of the respiratory tract, triggering coughing and potential bronchospasm[5].

G Compound 3-[1-(Cyclopropylamino)ethyl] benzonitrile Inhalation Inhalation Hazard (H335) Compound->Inhalation Dust/Vapor Dermal Dermal/Eye Hazard (H315, H319) Compound->Dermal Direct Contact Ingestion Ingestion Hazard (H302) Compound->Ingestion Cross-contamination FumeHood Chemical Fume Hood (Airflow >100 fpm) Inhalation->FumeHood Mitigated by Gloves Double Nitrile Gloves & Safety Goggles Dermal->Gloves Mitigated by Hygiene Strict Lab Hygiene & Decontamination Ingestion->Hygiene Mitigated by

Exposure routes and PPE mitigation strategies for nitrile-amine derivatives.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the physicochemical properties of the amine and nitrile groups. The following table outlines the mandatory PPE for handling this compound[6].

Protection CategoryRecommended EquipmentMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene gloves (EN 374 compliant)Nitrile rubber provides superior chemical resistance against organic bases (amines) compared to latex, which can rapidly degrade and become permeable. Double-gloving prevents exposure from micro-tears.
Eye/Face Protection Tight-fitting chemical safety goggles; Face shield for scale-upPrevents severe ocular irritation (H319) from aerosolized dust during weighing or accidental splashes during solvent dissolution.
Respiratory Fume Hood (>100 fpm); N95/P100 respirator for spillsMitigates the inhalation of irritating dust (H335). A certified chemical fume hood is mandatory for all open-container handling.
Body Protection Flame-resistant lab coat, closed-toe shoes, long pantsProvides a physical barrier against dermal absorption and localized skin irritation (H315).

Operational Protocol: Safe Handling & Weighing

To ensure a self-validating safety system, follow this step-by-step methodology when setting up reactions involving 3-[1-(Cyclopropylamino)ethyl]benzonitrile.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Don all required PPE. Inspect the outer layer of your nitrile gloves for pinhole leaks before handling the reagent bottle.

Step 2: Static-Free Weighing

  • Weigh the compound strictly inside the fume hood or a dedicated powder-weighing enclosure to prevent the aerosolization of particulates.

  • Causality Check: Use anti-static weighing boats and grounded spatulas. Fine amine powders often hold a static charge, causing them to unexpectedly disperse and increase inhalation risk.

Step 3: Transfer and Dissolution

  • Transfer the solid directly into the reaction vessel (e.g., round-bottom flask) within the hood.

  • Dissolve the compound in your chosen reaction solvent (e.g., Dichloromethane, Tetrahydrofuran) immediately. Cap all vials and flasks to contain any volatile organic emissions.

Step 4: Immediate Decontamination

  • Wipe down spatulas, balances, and hood surfaces with a Kimwipe soaked in a dilute acidic solution (e.g., 1% acetic acid or citric acid).

  • Causality Check: The acid protonates the basic cyclopropylamine moiety, converting the hydrophobic freebase into a highly water-soluble, non-volatile ammonium salt that is easily wiped away, preventing residual off-gassing.

  • Dispose of the outer layer of gloves and all contaminated consumables in a designated solid hazardous waste container.

Emergency Spill Response & Disposal Plan

In the event of an accidental release, a rapid, structured response is critical to prevent laboratory-wide contamination[3].

SpillResponse Start Spill Detected Assess Assess Size & Risk Start->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Large Spill (>50g) / High Risk DonPPE Don Spill-Kit PPE (N95/P100, Heavy Gloves) Assess->DonPPE Small Spill (<50g) Report File Incident Report Evacuate->Report Contain Contain with Inert Absorbent (Sand/Vermiculite) DonPPE->Contain Collect Collect in Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Dilute Acid/Solvent) Collect->Decon Decon->Report

Step-by-step emergency spill response workflow for hazardous intermediates.

Spill Cleanup Methodology:

  • Assess and Isolate: Immediately halt work. For large spills (>50g) outside of a fume hood, evacuate the immediate area and contact your Environmental Health and Safety (EHS) department.

  • Containment: For manageable spills, upgrade your PPE to include a P100 particulate respirator and heavy-duty nitrile utility gloves. Surround the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use paper towels on concentrated pure solids, as friction can cause aerosolization.

  • Collection: Use a non-sparking scoop to collect the absorbed mixture. Place the material into a heavy-duty, sealable hazardous waste bag.

  • Chemical Quenching: Wash the affected surface with a 1% citric acid solution to neutralize residual amines, followed by a standard detergent wash and water rinse.

  • Disposal: Label the waste container clearly with "Hazardous Waste: Toxic/Irritant Amine-Nitrile Solid." Store it in a secondary containment bin until EHS pickup. Never flush amine-nitrile derivatives down the sink, as they are toxic to aquatic life[5].

References

  • Title: 3-[1-(Cyclopropylamino)ethyl]benzonitrile CAS Details (1157233-41-4), Source: ChemSrc, URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.